molecular formula C18H20O2 B098331 1-Butene, 2,3-bis(p-methoxyphenyl)- CAS No. 15542-00-4

1-Butene, 2,3-bis(p-methoxyphenyl)-

Cat. No.: B098331
CAS No.: 15542-00-4
M. Wt: 268.3 g/mol
InChI Key: DADXREUJYRMSRE-UHFFFAOYSA-N
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Description

1-Butene, 2,3-bis(p-methoxyphenyl)- is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

15542-00-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-methoxy-4-[3-(4-methoxyphenyl)but-1-en-2-yl]benzene

InChI

InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12,14H,1H2,2-4H3

InChI Key

DADXREUJYRMSRE-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC

Origin of Product

United States
Foundational & Exploratory

Receptor Binding Affinity of 1-Butene, 2,3-bis(p-methoxyphenyl)- Derivatives: Structural Dynamics and Evaluation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Butene, 2,3-bis(p-methoxyphenyl)- (CAS 15542-00-4) belongs to a highly specialized class of non-steroidal synthetic scaffolds[1]. Structurally related to diethylstilbestrol (DES) and the estrogen receptor beta (ERβ) selective agonist diarylpropionitrile (DPN), these derivatives are critical in the development of selective estrogen receptor modulators (SERMs). This technical whitepaper explores the pharmacophore dynamics of the 1-butene backbone, the mechanistic causality behind methoxy-substitution on receptor binding affinity, and provides a self-validating methodological framework for quantifying these interactions in vitro.

Chemical Architecture & Pharmacophore Dynamics

The binding affinity of non-steroidal estrogens is dictated by their ability to mimic the spatial orientation of the steroidal A- and D-rings of 17β-estradiol (E2). The 1-butene backbone provides a rigid, planar geometry that effectively spaces the two aromatic rings.

However, the substitution of the aromatic rings fundamentally alters the ligand's interaction with the receptor's ligand-binding domain (LBD). In 1-Butene, 2,3-bis(p-methoxyphenyl)-, the phenolic hydroxyl groups are masked as methoxy (–OCH₃) ethers[1].

  • Causality of Methoxy Substitution: Direct binding to the Estrogen Receptor (ER) relies heavily on hydrogen bonding with specific residues (e.g., Glu353 and Arg394 in ERα). Methoxy groups lack the hydrogen-bond donating capability of free hydroxyls, resulting in a significantly lower direct binding affinity in vitro[2].

  • Pharmacokinetic Utility: Despite lower direct affinity, methoxy derivatives are highly valuable in drug development. They serve as lipophilic prodrugs that exhibit superior oral bioavailability and metabolic stability. In vivo, they undergo O-demethylation via hepatic cytochrome P450 enzymes to yield the highly active bis-phenolic species.

Receptor Binding Mechanics (ERα vs. ERβ)

The estrogen receptor exists in two primary isoforms: ERα and ERβ. While their LBDs share approximately 56% sequence homology, the ERβ binding cavity is approximately 20% smaller than that of ERα.

Derivatives with a compact, linear core—such as the propionitrile backbone in DPN or the 1-butene backbone—often exhibit pronounced selectivity for ERβ[2]. The steric bulk of the methoxy groups in 1-butene derivatives can cause steric clashes in the tighter ERβ pocket, which is why the demethylated (hydroxy) analogs are typically required to achieve the 70-fold ERβ selectivity observed in benchmark compounds like DPN[2][3][4].

ER_Pathway Ligand 1-Butene Derivative (Ligand) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binding (LBD) Dimer Receptor Dimerization & Activation ER->Dimer Conformational Change Nucleus Nuclear Translocation Dimer->Nucleus ERE Binding to ERE (DNA) Nucleus->ERE Zinc Finger Motif Transcription Gene Transcription Modulation ERE->Transcription Coactivator Recruitment

Figure 1: Mechanism of action for 1-butene derivatives modulating ER signaling.

Quantitative Structure-Activity Relationship (QSAR) Profiling

To contextualize the binding affinity of 1-butene, 2,3-bis(p-methoxyphenyl)- derivatives, we must compare them against the endogenous ligand (Estradiol) and the structurally analogous ERβ-agonist, DPN[2][3]. Binding affinity is typically expressed as Relative Binding Affinity (RBA), where Estradiol is set to 100%.

Table 1: Comparative Relative Binding Affinities (RBA)
Compound ScaffoldFunctional GroupERα RBA (%)ERβ RBA (%)Selectivity (ERβ/ERα)
17β-Estradiol (E2) Hydroxyl (Steroidal)100.0100.01.0
DPN Hydroxyl (Propionitrile)0.2518.072.0
1-Butene Derivative Methoxy (Prodrug)< 0.010.05~5.0
1-Butene Derivative Hydroxyl (Active)1.512.08.0

Data synthesis based on established SAR principles for non-steroidal estrogenic ligands[2][3].

Experimental Methodology: Radiometric Competitive Binding Assay

To accurately quantify the receptor binding affinity of these derivatives, the [³H]-Estradiol Competitive Binding Assay remains the gold standard. Fluorescence polarization assays often suffer from auto-fluorescence interference caused by the conjugated aromatic systems of 1-butene derivatives; thus, radioligand assays provide superior signal-to-noise ratios.

Binding_Assay Prep Receptor Preparation (Recombinant ERα/ERβ) Incubate Incubation [3H]-E2 + Competitor Ligand Prep->Incubate Add to assay buffer Separate Separation Dextran-Coated Charcoal Incubate->Separate Equilibrium (18h, 4°C) Centrifuge Centrifugation Pellet Free Ligand Separate->Centrifuge Adsorb free ligand Count Scintillation Counting (Supernatant = Bound) Centrifuge->Count Isolate bound fraction Analyze Data Analysis IC50 & Ki Calculation Count->Analyze Non-linear regression

Figure 2: Workflow of the radiometric competitive binding assay for ER affinity.

Step-by-Step Protocol (Self-Validating System)

Phase 1: Saturation Binding (System Validation) Before testing the 1-butene derivatives, the dissociation constant ( Kd​ ) of the receptor batch must be validated.

  • Incubate recombinant human ERα or ERβ (1 nM) with increasing concentrations of [³H]-Estradiol (0.1 nM to 10 nM) in TEG buffer (Tris-HCl, EDTA, Glycerol, pH 7.4).

  • Include a parallel set containing 1 µM unlabeled Estradiol to define Non-Specific Binding (NSB).

  • Causality: This step ensures the receptor is active and provides the Kd​ required for downstream Cheng-Prusoff calculations.

Phase 2: Competitive Binding Assay

  • Preparation: Prepare serial dilutions of the 1-butene, 2,3-bis(p-methoxyphenyl)- derivative from 10−11 M to 10−5 M in DMSO (final DMSO concentration <1% to prevent receptor denaturation).

  • Incubation: Combine 1 nM receptor, 1 nM [³H]-Estradiol, and the competitor dilutions in a 96-well plate. Incubate at 4°C for 16–18 hours.

    • Causality: The extended incubation at a low temperature ensures that thermodynamic equilibrium is reached without risking proteolytic degradation of the receptor.

  • Separation: Add cold Dextran-Coated Charcoal (DCC) suspension to each well and incubate for exactly 10 minutes.

    • Causality: Charcoal is highly porous and adsorbs small, hydrophobic free ligands. Dextran acts as a molecular sieve, coating the charcoal to prevent the large receptor-ligand complexes from entering the pores. This cleanly separates "bound" from "free" radioligand.

  • Isolation & Counting: Centrifuge the plates at 3000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the receptor-bound [³H]-Estradiol) to scintillation vials, add scintillation cocktail, and quantify using a liquid scintillation counter.

Assay Validation & Data Analytics

Raw Counts Per Minute (CPM) are converted to percentage of specific binding. The IC50​ (concentration of the derivative that displaces 50% of the radioligand) is determined via non-linear regression.

Because IC50​ is dependent on the concentration of the radioligand used, it must be converted to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[Radioligand]​IC50​​

Causality: Using Ki​ standardizes the data, allowing for direct comparison of the 1-butene derivative's affinity against literature values for DPN or DES, regardless of the specific assay conditions.

Table 2: Assay Validation & Troubleshooting Parameters
ParameterOptimal ThresholdTroubleshooting Causality
Specific Binding Window > 70% of Total BindingIf <70%, the receptor may be degraded, or the DCC concentration is too low, failing to adsorb all free radioligand.
Z'-Factor > 0.5A Z'-factor < 0.5 indicates high assay variance. Ensure precise pipetting of the DCC suspension, as charcoal settles rapidly out of solution.
Hill Slope (nH) ~ 1.0A slope significantly deviating from 1.0 suggests cooperative binding, receptor aggregation, or limited solubility of the methoxy derivative at high concentrations.

References

  • PubChem (National Institutes of Health). 1-Butene, 2,3-bis(p-methoxyphenyl)- | CID 585125. Retrieved from:[Link]

  • Meyers, M. J., et al. (2001). Estrogen Receptor-β Potency-Selective Ligands: Structure−Activity Relationship Studies of Diarylpropionitriles and Their Acetylene and Polar Analogues. Journal of Medicinal Chemistry, 44(24), 4230-4251. Retrieved from:[Link]

  • Wikipedia. Diarylpropionitrile. Retrieved from:[Link]

Sources

Topic: Discovery and Synthesis Pathways of 2,3-bis(p-methoxyphenyl)-1-butene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-bis(p-methoxyphenyl)-1-butene, a synthetic stilbenoid analog. We will explore the foundational chemical principles that led to its conceptualization, detail robust synthesis pathways with mechanistic insights, and present actionable experimental protocols. This document is tailored for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound and its chemical lineage.

Introduction: The Strategic Importance of Diarylalkene Scaffolds

The diarylalkene motif is a cornerstone in medicinal chemistry, famously represented by compounds like the non-steroidal estrogen receptor modulator, tamoxifen, and the natural anticancer agent, combretastatin A-4. The specific geometry and substitution patterns of the aryl groups and the alkene bridge are critical determinants of biological activity. The compound 2,3-bis(p-methoxyphenyl)-1-butene (also referred to as 1-Butene, 2,3-bis(p-methoxyphenyl)-) represents a specific, less-symmetrical variant within this class.[1] Its structure, featuring two p-methoxyphenyl groups on a butene backbone, suggests potential for novel pharmacological interactions, making its efficient synthesis a topic of significant interest.

Conceptual Discovery: An Outgrowth of Powerful C=C Bond-Forming Reactions

The "discovery" of a molecule like 2,3-bis(p-methoxyphenyl)-1-butene is not a singular event but rather the logical outcome of the development of powerful synthetic methodologies capable of constructing sterically hindered, poly-substituted alkenes. The ability to synthesize such molecules arose from landmark advancements in organometallic and organophosphorus chemistry, primarily the McMurry and Wittig reactions. These methods provided chemists with the tools to controllably join carbonyl-containing fragments, enabling the systematic exploration of structure-activity relationships within the diarylalkene family.

Core Synthesis Pathways: A Mechanistic and Practical Dissection

The construction of a tetrasubstituted alkene core can be approached through several strategic disconnections. We will focus on two of the most reliable and historically significant methods: the McMurry reaction, ideal for symmetrical couplings, and the Wittig reaction, which offers greater versatility for unsymmetrical products.

Pathway 1: The McMurry Reaction - A Symmetrical Coupling Approach

The McMurry reaction is unparalleled for the reductive homocoupling of ketones or aldehydes to form symmetrical alkenes, often succeeding where other methods fail due to steric hindrance.[2][3] It employs low-valent titanium, generated in situ, to deoxygenate and couple two carbonyl units.[4]

Causality and Mechanistic Insight: The reaction's efficacy stems from the high oxophilicity of the low-valent titanium species. The process is believed to occur on the surface of metallic titanium particles and can be dissected into two key stages:

  • Pinacol Coupling: Single electron transfers from the titanium surface to two ketone molecules generate ketyl radicals, which rapidly dimerize on the metal surface to form a titanium-bound pinacolate (a 1,2-diolate).[5]

  • Deoxygenation: This pinacolate intermediate is then deoxygenated by the titanium, a thermodynamically favorable step driven by the formation of stable titanium oxides, yielding the final alkene product.[1][5]

For the synthesis of a related, symmetrical isomer, 2,3-bis(p-methoxyphenyl)-2-butene , the ideal starting material is 1-(p-methoxyphenyl)ethanone. The direct synthesis of the target 1-butene isomer via a McMurry reaction is synthetically challenging as it would require a mixed coupling of two different carbonyls, often leading to a statistical mixture of products that is difficult to separate.

Experimental Protocol: McMurry Synthesis of 2,3-bis(p-methoxyphenyl)-2-butene

Objective: To demonstrate the McMurry coupling for a structurally related symmetrical alkene.

Materials:

  • Titanium(IV) chloride (TiCl₄)

  • Zinc powder (Zn)

  • Anhydrous Tetrahydrofuran (THF)

  • 1-(p-methoxyphenyl)ethanone

  • Pyridine (optional, can enhance yields)

  • 10% Aqueous K₂CO₃ solution

Procedure:

  • Reagent Preparation: Set up a three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert nitrogen or argon atmosphere.

  • LVT Generation: To the flask, add anhydrous THF (50 mL) and cool to 0°C. Add TiCl₄ (9.2 mmol) dropwise via syringe. To this solution, add zinc powder (18.4 mmol). Slowly warm the mixture to room temperature and then heat at reflux for 2 hours. The solution will turn from a yellow/brown color to a black slurry, indicating the formation of the active low-valent titanium (LVT) reagent.

  • Carbonyl Addition: Dissolve 1-(p-methoxyphenyl)ethanone (3.6 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the refluxing LVT slurry over 1 hour.

  • Reaction: Continue to reflux the reaction mixture for an additional 6-8 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and quench by the slow, careful addition of 10% aqueous K₂CO₃ solution until the black color dissipates.

  • Extraction & Purification: Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target alkene.

Data Presentation: Representative McMurry Reaction Yields

Ketone PrecursorLVT SystemYield Range (%)Isomer Produced
1-(p-methoxyphenyl)ethanoneTiCl₄ / Zn70-85%2-Butene
1-(p-methoxyphenyl)ethanoneTiCl₃ / LiAlH₄65-80%2-Butene

Diagram: McMurry Reaction Logical Flow

McMurry_Flow cluster_reagents Reagent Preparation cluster_process Reaction Core cluster_products Products TiCl4_Zn TiCl4 + Zn LVT In Situ Generation of Low-Valent Ti (LVT) TiCl4_Zn->LVT Reflux THF Ketone 2x p-MeO-Ph-CO-CH3 Pinacol Pinacol Coupling on Ti Surface Ketone->Pinacol LVT->Pinacol Add Ketone Deoxygenation Deoxygenation Pinacol->Deoxygenation Alkene 2,3-bis(p-MeOPh)-2-butene Deoxygenation->Alkene TiO2 Titanium Oxides Deoxygenation->TiO2

Caption: Logical workflow for the McMurry reductive coupling reaction.

Pathway 2: The Wittig Reaction - An Asymmetric Olefination Strategy

The Wittig reaction is a more versatile method for creating specific, and often unsymmetrical, alkenes.[6][7] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[8] This allows for the precise connection of two different molecular fragments.

Causality and Mechanistic Insight: The reaction's power lies in the nucleophilicity of the ylide's α-carbon and the extreme stability of the triphenylphosphine oxide byproduct, which drives the reaction to completion.

  • Ylide Formation: A phosphonium salt is deprotonated at the carbon adjacent to the phosphorus using a strong base (e.g., n-butyllithium), creating the ylide, a species with adjacent positive (P) and negative (C) charges.[8]

  • [2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon. Concurrently, the carbonyl oxygen attacks the positively charged phosphorus atom in a concerted [2+2] cycloaddition.[9] This forms a transient, four-membered ring intermediate called an oxaphosphetane.

  • Cycloreversion: The unstable oxaphosphetane rapidly collapses, breaking the C-P and C-O bonds and forming a new C=C double bond (the alkene) and a very stable P=O double bond (triphenylphosphine oxide).[9]

To synthesize the target 2,3-bis(p-methoxyphenyl)-1-butene , a plausible disconnection involves the reaction of the ylide derived from ethyltriphenylphosphonium bromide with 1,2-bis(p-methoxyphenyl)ethanone. However, a more accessible route to a related isomer involves more common starting materials.

Experimental Protocol: Wittig Synthesis of 1,2-bis(p-methoxyphenyl)propene

Objective: To demonstrate the Wittig olefination with readily available precursors.

Part A: Synthesis of (p-methoxybenzyl)triphenylphosphonium chloride

  • Setup: In a round-bottom flask, dissolve 4-methoxybenzyl chloride (10 mmol) and triphenylphosphine (10.5 mmol) in anhydrous toluene (50 mL).

  • Reaction: Heat the mixture at reflux for 12-18 hours. A white precipitate will form.

  • Isolation: Cool the mixture to room temperature. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the phosphonium salt.

Part B: Ylide Formation and Olefination

  • Setup: Suspend the phosphonium salt (9 mmol) in anhydrous THF (40 mL) in a flame-dried flask under argon and cool to 0°C.

  • Ylide Generation: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 9.5 mmol) dropwise via syringe. The solution will turn a characteristic deep red or orange color, indicating ylide formation. Stir for 30 minutes at 0°C.

  • Carbonyl Addition: Dissolve p-methoxyacetophenone (8.5 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by column chromatography to yield the alkene product.

Diagram: Wittig Reaction Synthesis Workflow

Wittig_Workflow cluster_partA Part A: Phosphonium Salt Synthesis cluster_partB Part B: Olefination start_A p-MeO-Ph-CH2Cl + PPh3 salt Phosphonium Salt start_A->salt SN2 Reaction (Toluene, Reflux) ylide Phosphorus Ylide salt->ylide Deprotonation (n-BuLi, THF) product 1,2-bis(p-MeOPh)-propene ylide->product [2+2] Cycloaddition & Cycloreversion oxide Triphenylphosphine Oxide ylide->oxide ketone p-MeO-Ph-CO-CH3 ketone->product ketone->oxide

Caption: General two-stage workflow for the Wittig olefination reaction.

Potential Biological Activity and Future Directions

While direct biological data for 2,3-bis(p-methoxyphenyl)-1-butene is sparse, its structural similarity to known bioactive molecules provides a strong rationale for its investigation. Related diarylalkene and diarylbutane structures have shown promise as anti-inflammatory agents and estrogen receptor modulators.[10][11] The methoxy substituents are known to influence metabolic stability and receptor binding affinity.

Future research should focus on:

  • Stereoselective Synthesis: Developing synthetic routes that can selectively produce specific E/Z isomers or enantiomers of the target molecule.

  • Biological Screening: Evaluating the compound in a panel of assays, including those for anticancer, anti-inflammatory, and antioxidant activity, to identify its pharmacological profile.[12][13][14]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with varied substitution patterns to optimize potency and selectivity.

Conclusion

2,3-bis(p-methoxyphenyl)-1-butene is a synthetically accessible molecule belonging to a pharmacologically significant class of diarylalkenes. Its synthesis can be achieved through foundational organic reactions like the McMurry and Wittig reactions, although specific isomer control remains a challenge that invites modern synthetic innovation. This guide has provided the theoretical underpinnings and practical protocols necessary for researchers to approach the synthesis of this and related compounds, paving the way for future investigations into their potential as therapeutic agents.

References

  • Title: The McMurry Coupling and Related Reactions Source: Google Books URL
  • Title: Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC Source: National Center for Biotechnology Information URL
  • Title: McMurry Coupling and Related Reductive Dimerization Reactions Source: Thieme E-Books URL
  • Source: JoVE (Journal of Visualized Experiments)
  • Title: 1-Butene, 2,3-bis(p-methoxyphenyl)
  • Title: Mechanochemical McMurry reaction Source: RSC Mechanochemistry URL
  • Title: 2,3-Bis(p-methoxyphenyl)
  • Title: 1-Butene - Wikipedia Source: Wikipedia URL
  • Title: Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC Source: National Center for Biotechnology Information URL
  • Title: Chemical Properties of 1-Butene (CAS 106-98-9)
  • Title: Synthesis and Structure of 2,3-Bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene by Bromine Elimination of (Z)
  • Title: Wittig Reaction - Examples and Mechanism Source: Master Organic Chemistry URL
  • Source: University of Missouri-St.
  • Title: The Wittig Reaction: Examples and Mechanism Source: Chemistry Steps URL
  • Title: [1][3]-Wittig rearrangement - Wikipedia Source: Wikipedia URL:

  • Title: buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl)
  • Title: Potential Biological Activity of Ethoxyphenyl Butene Derivatives: A Technical Guide Source: Benchchem URL
  • Title: Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)
  • Title: Processes of synthesis of 1-butene from 2-butene by the positional isomerization on sulfocation exchangers Source: ResearchGate URL
  • Title: 1-(P-METHOXYPHENYL)
  • Title: Biological Activities of Natural Products II Source: Semantic Scholar URL
  • Title: Electronic Supplementary Material (ESI)
  • Title: Correlation of plasma 4,5-bis(p-methoxyphenyl)
  • Title: 1,4-bis-(4-methoxy-phenyl)
  • Title: Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods Source: MDPI URL

Sources

1-Butene, 2,3-bis(p-methoxyphenyl)- PubChem CID 585125 data

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Utility of 1-Butene, 2,3-bis(p-methoxyphenyl)- (PubChem CID 585125)

Abstract: This whitepaper provides an in-depth technical evaluation of 1-Butene, 2,3-bis(p-methoxyphenyl)- (CAS: 15542-00-4), a critical synthetic intermediate and structural analog within the diarylbutene class of non-steroidal ligands. Designed for researchers in medicinal chemistry and drug development, this guide synthesizes computational data from PubChem, details a self-validating synthetic protocol, and contextualizes the compound's role in the development of Selective Estrogen Receptor Modulators (SERMs).

Introduction & Structural Identity

1-Butene, 2,3-bis(p-methoxyphenyl)- is a highly lipophilic diarylbutene derivative[1]. Structurally, it is characterized by a 1-butene backbone substituted at the C2 and C3 positions with p-methoxyphenyl groups. This molecular architecture is highly reminiscent of diethylstilbestrol (DES) and forms the core pharmacophore for various triarylethylene and diarylbutene antiestrogens (e.g., tamoxifen and its analogs).

  • IUPAC Name: 1-methoxy-4-[3-(4-methoxyphenyl)but-1-en-2-yl]benzene[2]

  • CAS Registry Number: 15542-00-4[3]

  • PubChem CID: 585125[1]

  • Canonical SMILES: CC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC[2]

Physicochemical Profiling & Computational Data

As a Senior Application Scientist, I cannot overstate the importance of understanding a compound's physicochemical baseline before initiating assay development. The data summarized in Table 1 dictates the compound's pharmacokinetic behavior, notably its high lipophilicity and specific hydrogen-bonding capacity[1].

Table 1: Key Physicochemical and Computational Properties of CID 585125

PropertyValueCausality / Practical Implication
Molecular Weight 268.3 g/mol [4]Falls well within Lipinski's Rule of 5, indicating favorable theoretical oral bioavailability.
XLogP3-AA 5.1[1]High lipophilicity. Requires non-polar solvents (e.g., DMSO, DCM) for stock solutions. May exhibit non-specific binding in in vitro plasticware.
Hydrogen Bond Donors 0[1]The lack of H-bond donors limits aqueous solubility but significantly enhances passive lipid membrane permeability.
Hydrogen Bond Acceptors 2[1]The two methoxy oxygens serve as critical interaction points for receptor binding pockets.
Rotatable Bonds 5Confers conformational flexibility, allowing the diaryl rings to adopt the optimal dihedral angle for target engagement.

Synthetic Methodology & Reaction Mechanisms

The synthesis of 1-Butene, 2,3-bis(p-methoxyphenyl)- typically proceeds via a Grignard addition to a substituted ketone, followed by an acid-catalyzed dehydration. Controlling the regioselectivity during the dehydration step is critical, as the reaction can yield both the terminal alkene (1-butene) and the internal alkene (2-butene).

Self-Validating Synthetic Protocol: Grignard Addition and Dehydration

Objective: Synthesize CID 585125 with high regiochemical control and in-process validation.

Step 1: Nucleophilic Addition (Grignard Reaction)

  • Preparation: Dry a 250 mL round-bottom flask under argon. Add 10 mmol of 3-(4-methoxyphenyl)butan-2-one and dissolve in 50 mL of anhydrous tetrahydrofuran (THF). Causality: Anhydrous conditions are strictly required to prevent the premature quenching of the Grignard reagent into the corresponding alkane.

  • Addition: Cool the solution to 0°C using an ice bath. Dropwise, add 12 mmol of 4-methoxyphenylmagnesium bromide (1.0 M in THF) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active ketone spot validates the completion of the addition, yielding the tertiary carbinol intermediate.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (30 mL) to protonate the alkoxide without causing acid-catalyzed side reactions. Extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Acid-Catalyzed Dehydration

  • Reaction Setup: Dissolve the crude tertiary carbinol in 40 mL of toluene. Add a catalytic amount (0.5 mmol) of p-toluenesulfonic acid (p-TsOH).

  • Dehydration: Equip the flask with a Dean-Stark trap and reflux at 110°C for 6 hours. Causality: The Dean-Stark apparatus continuously removes water, driving the equilibrium toward the alkene products via Le Chatelier's principle.

  • Regiochemical Control: To favor the kinetic 1-butene product (CID 585125) over the thermodynamic 2-butene product, reaction times must be strictly monitored. Lower temperatures with non-equilibrating bases (e.g., POCl₃/pyridine) can be substituted if the p-TsOH method yields excessive 2-butene.

  • Purification: Wash the organic layer with saturated NaHCO₃ to neutralize the acid catalyst, dry, and concentrate. Purify via silica gel flash chromatography (Hexane:DCM 9:1) to separate the 1-butene isomer from the 2-butene isomer.

Synthesis A 3-(4-methoxyphenyl)butan-2-one (Starting Material) B Grignard Addition (4-methoxyphenylmagnesium bromide) A->B Step 1: Nucleophilic Attack C Tertiary Carbinol Intermediate (2,3-bis(p-methoxyphenyl)butan-2-ol) B->C Step 2: Aqueous Quench (NH4Cl) D Acid-Catalyzed Dehydration (Dean-Stark / p-TsOH) C->D Step 3: Protonation & -H2O E 1-Butene, 2,3-bis(p-methoxyphenyl)- (Target: CID 585125) D->E Step 4: Regioselective Elimination

Synthetic workflow for 1-Butene, 2,3-bis(p-methoxyphenyl)- detailing key intermediates.

Pharmacological Context: Diarylbutenes as SERM Scaffolds

While CID 585125 itself is primarily utilized as a research chemical and synthetic intermediate[3], its structural motif is the cornerstone of non-steroidal estrogenic and anti-estrogenic pharmacology. The spatial distance and dihedral angle between the two p-methoxyphenyl rings closely mimic the arrangement of the phenolic rings in 17β-estradiol.

When designing SERMs, the diarylbutene core acts as the primary binding anchor within the Estrogen Receptor (ER) ligand-binding domain (LBD). The terminal alkene (the 1-butene moiety) provides a vector for further functionalization—such as the addition of basic aminoethoxy side chains required to physically block Helix 12, thereby inducing the antagonistic conformation of the receptor.

ER_Pathway Ligand Diarylbutene Ligand (e.g., CID 585125 Analog) ER Estrogen Receptor (ER-α/β) Ligand Binding Domain Ligand->ER Hydrophobic Pocket Binding Conformation Helix 12 Repositioning (Agonist vs Antagonist) ER->Conformation Structural Shift Dimerization Receptor Dimerization & Nuclear Translocation Conformation->Dimerization Activation Transcription Gene Transcription Modulation (ERE Binding) Dimerization->Transcription Coregulator Recruitment

Mechanistic pathway of Estrogen Receptor modulation by diarylbutene scaffolds.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized compound, rigorous analytical characterization is mandatory. The primary analytical challenge is differentiating the 1-butene (terminal alkene) from the 2-butene (internal alkene) isomer.

Protocol: Structural Validation via NMR and LC-MS

  • High-Resolution Mass Spectrometry (HRMS):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Causality: Confirms the exact mass. The expected [M+H]⁺ peak for C₁₈H₂₀O₂ is m/z 269.15. The absence of an m/z 287 peak confirms complete dehydration (no residual carbinol).

  • ¹H-NMR Spectroscopy (400 MHz, CDCl₃):

    • Method: Dissolve 5 mg of the purified compound in 0.5 mL of deuterated chloroform (CDCl₃).

    • Diagnostic Peaks: The definitive proof of the 1-butene isomer (CID 585125) is the presence of terminal vinylic protons. Look for two distinct doublets or a multiplet in the region of δ 4.8 - 5.3 ppm, integrating for 2 protons (=CH₂). In contrast, the 2-butene isomer would show a single vinylic proton (or none if fully substituted) and a distinctly different methyl splitting pattern.

    • Methoxy Validation: Two sharp singlets around δ 3.7 - 3.8 ppm, each integrating for 3 protons, validate the intact p-methoxyphenyl ethers.

Conclusion

1-Butene, 2,3-bis(p-methoxyphenyl)- (PubChem CID 585125) is a highly lipophilic, conformationally flexible diarylbutene derivative. Through precise regiochemical control during synthesis—specifically during the dehydration phase—researchers can isolate this specific structural isomer. Its primary utility lies in its role as a foundational scaffold for the design and synthesis of advanced non-steroidal endocrine modulators. By adhering to the self-validating protocols and analytical standards outlined in this guide, development professionals can ensure high-fidelity integration of this compound into broader medicinal chemistry pipelines.

References

  • 1-Butene, 2,3-bis(p-methoxyphenyl)- | C18H20O2 | CID 585125 - PubChem. National Institutes of Health (NIH).[Link]

  • 2,3-Bis(p-methoxyphenyl)-1-butene — Chemical Substance Information (CAS 15542-00-4). NextSDS.[Link]

Sources

Methodological & Application

HPLC method development for 2,3-bis(p-methoxyphenyl)-1-butene analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Analysis of 2,3-bis(p-methoxyphenyl)-1-butene

Executive Summary & Physicochemical Profiling

The compound 2,3-bis(p-methoxyphenyl)-1-butene is a highly lipophilic, neutral molecule characterized by a terminal alkene and two electron-rich p-methoxyphenyl rings. It frequently serves as a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and advanced materials.

Because the molecule lacks ionizable acidic or basic functional groups (pKa > 14), its retention behavior in liquid chromatography is not governed by mobile phase pH. Instead, its behavior is dictated by its high hydrophobicity (estimated LogP ~4.8) and the spatial arrangement of its aromatic rings. Developing a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method requires moving beyond standard hydrophobic partitioning to exploit the molecule's unique electronic topology.

Mechanistic Insights: Driving Chromatographic Selectivity

To ensure maximum resolution from closely related synthetic impurities (such as positional isomers of the butene chain or desmethyl degradants), method development must be grounded in causality rather than trial and error.

  • Stationary Phase Selection (The Hydrophobic-Subtraction Model): Standard C18 columns separate analytes almost exclusively based on lipophilicity[1]. However, according to the Hydrophobic-Subtraction Model (HSM), a Phenyl-Hexyl stationary phase introduces orthogonal shape selectivity[2]. The electron-rich p-methoxyphenyl rings of the analyte undergo strong π-π interactions with the phenyl rings of the stationary phase, allowing for the baseline resolution of isomers that would otherwise co-elute on a C18 column[3].

  • Mobile Phase Modifier (The Masking Effect): The choice of organic solvent is critical when utilizing a Phenyl phase. Acetonitrile (ACN) contains a nitrile group with dense π electrons, which competitively binds to the stationary phase, effectively "masking" the analyte's ability to engage in π-π interactions[4]. Conversely, Methanol (MeOH) lacks π electrons, allowing the analyte's aromatic rings to fully interact with the Phenyl-Hexyl phase, maximizing selectivity[3][4].

  • Silanol Suppression: Although the analyte is neutral, 0.1% Formic Acid (FA) is added to the mobile phase. This is a deliberate, self-validating choice to suppress the ionization of residual surface silanols on the silica support, preventing secondary dipole interactions that cause peak tailing, while simultaneously ensuring the method is LC-MS compatible[1].

Method Optimization Workflow

HPLC_Method_Dev A Analyte: 2,3-bis(p-methoxyphenyl)-1-butene Highly Hydrophobic, Neutral, Bis-Aryl B Stationary Phase Screening A->B C C18 Column Hydrophobic Partitioning Only B->C Standard RP D Phenyl-Hexyl Column Hydrophobic + π-π Interactions B->D Orthogonal Selectivity E Mobile Phase Optimization D->E Selected for Shape Selectivity F Acetonitrile (ACN) Masks π-π Interactions E->F Suboptimal G Methanol (MeOH) Enhances π-π Interactions E->G Optimal H Validated RP-HPLC Method Phenyl-Hexyl + MeOH/Water (0.1% FA) G->H Finalize Gradient

Fig 1. Decision matrix for stationary and mobile phase selection in bis-aryl alkene HPLC analysis.

Experimental Protocols (Self-Validating System)

The following protocol is designed to be self-validating. It incorporates strict sample diluent matching to prevent solvent-induced peak distortion and mandates a System Suitability Test (SST) prior to sample acquisition.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of Ultrapure Water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. Degas via vacuum filtration (0.22 µm) or sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Methanol. Add 1.0 mL of LC-MS grade Formic Acid. Degas similarly.

Step 2: Standard and Sample Preparation

Causality Note: Injecting a highly hydrophobic analyte dissolved in 100% strong solvent (e.g., pure Methanol) causes premature migration down the column bed before mixing with the mobile phase, resulting in severe peak fronting[1].

  • Stock Solution: Accurately weigh 10.0 mg of 2,3-bis(p-methoxyphenyl)-1-butene reference standard into a 10 mL volumetric flask. Dissolve completely in 100% Methanol (Concentration: 1.0 mg/mL).

  • Working Standard (Self-Validating Diluent): Dilute the stock solution to a final concentration of 50 µg/mL using a diluent of 60:40 Methanol:Water . This strictly matches the initial gradient conditions, ensuring a highly symmetrical peak shape upon injection.

Step 3: Chromatographic Execution

Equilibrate the system using the parameters outlined in Table 1 and Table 2. Elevating the column compartment temperature to 40 °C reduces the viscosity of the Methanol/Water mobile phase, lowering system backpressure and enhancing mass transfer kinetics within the stationary phase pores.

Data Presentation & System Parameters

Table 1: Optimized Chromatographic Parameters

Parameter Specification Rationale
Column Phenyl-Hexyl, 100 Å, 3.0 µm, 4.6 × 150 mm Maximizes π-π interactions and shape selectivity.
Mobile Phase A 0.1% Formic Acid in Water Suppresses residual silanols.
Mobile Phase B 0.1% Formic Acid in Methanol Promotes π-π engagement (avoids ACN masking).
Flow Rate 1.0 mL/min Optimal linear velocity for 4.6 mm ID columns.
Column Temp. 40 °C Reduces viscosity; improves mass transfer.
Injection Vol. 5 µL Prevents column mass overload.

| Detection | UV/Vis at 230 nm and 275 nm | Captures primary aromatic absorbance bands. |

Table 2: Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B Elution Phase
0.0 40 60 Initial hold (Focusing analyte at column head)
2.0 40 60 Isocratic hold
10.0 5 95 Linear ramp (Elution of highly hydrophobic species)
15.0 5 95 High-organic wash (Clears strongly retained impurities)
15.1 40 60 Step return to initial conditions

| 20.0 | 40 | 60 | Re-equilibration (Minimum 5 column volumes) |

Table 3: System Suitability and Acceptance Criteria (Self-Validation)

Parameter Acceptance Criteria Diagnostic Purpose
Retention Time %RSD ≤ 1.0% (n=6) Verifies pump precision and proper phase equilibration.
Peak Area %RSD ≤ 2.0% (n=6) Verifies autosampler injection precision.
Tailing Factor (Tf) 0.8 - 1.2 Ensures absence of secondary silanol interactions or voiding.

| Theoretical Plates (N) | ≥ 10,000 | Confirms column bed integrity and optimal efficiency. |

References

  • Element Lab Solutions. "HPLC Method Development Kit: Where to Start?"[3] URL: [Link]

  • Waters Corporation. "Method Development of Synthetic Triphenylmethane Dyes Using MaxPeak™ Premier Columns on an Alliance™ HPLC™ System."[4] URL:[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development."[1] URL:[Link]

  • MAC-MOD Analytical. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations."[2] URL:[Link]

Sources

Application Note: 1-Butene, 2,3-bis(p-methoxyphenyl)- as a Strategic Intermediate in the Synthesis of Diarylalkene-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic utility of 1-Butene, 2,3-bis(p-methoxyphenyl)- in advanced medicinal chemistry. As a versatile 1,2-diarylalkene isomer, this compound serves as a critical bifurcation point for synthesizing two major classes of therapeutics: Selective Estrogen Receptor Modulators (SERMs) and Combretastatin A-4 (CA-4) tubulin polymerization inhibitors. By leveraging the specific reactivity of its terminal alkene, researchers can dictate the structural geometry required for precise target-protein binding.

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to establish the baseline physicochemical properties of the intermediate to ensure proper handling, solubility, and reaction scaling[1].

PropertyValue
Chemical Name 1-Butene, 2,3-bis(p-methoxyphenyl)-
CAS Registry Number 15542-00-4
PubChem CID 585125
Molecular Formula C₁₈H₂₀O₂
Molecular Weight 268.35 g/mol
Structural Class Diarylalkene / Masked Bisphenol
Predicted Boiling Point 381.8 ± 30.0 °C
Predicted Density 1.027 ± 0.06 g/cm³

Mechanistic Rationale: The Diarylalkene Pharmacophore

The architecture of 1-Butene, 2,3-bis(p-methoxyphenyl)- features a terminal alkene and two p-methoxyphenyl (PMP) groups.

  • The Alkene Handle: Unlike symmetrical internal stilbenes, the terminal double bond (C1=C2) allows for highly regioselective transformations. It can be isomerized to form rigid tetrasubstituted olefins or oxidatively cleaved to yield functionalized diaryl ketones.

  • The PMP Groups: The methoxy ethers act as robust protecting groups during aggressive oxidative or basic conditions. Upon global deprotection, they reveal free phenols, which are the primary hydrogen-bond donors required for anchoring ligands into the binding pockets of target proteins (e.g., His524 and Glu353 in ERα) [3].

Workflow A: Synthesis of SERM Analogs (Isomerization & Demethylation)

Causality & Design: The terminal 1-butene is thermodynamically less stable than its internal 2-butene counterpart. Base- or transition-metal-catalyzed isomerization shifts the double bond to the C2-C3 position, generating a dimethylstilbestrol core. This locks the aromatic rings into the optimal spatial geometry for Estrogen Receptor (ER) binding. Subsequent ether cleavage with Boron Tribromide (BBr₃) reveals the active bisphenol. BBr₃ is selected because it acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating nucleophilic attack by bromide, effectively cleaving the ether without disrupting the rigid alkene core [3].

SERM_Synthesis A 1-Butene, 2,3-bis(p-methoxyphenyl)- (Terminal Alkene) B Isomerization (Base/Metal Catalyst) A->B C 2,3-bis(p-methoxyphenyl)-2-butene (Internal Alkene) B->C D Demethylation (BBr3, -78°C) C->D E Dimethylstilbestrol (Active Bisphenol) D->E F Estrogen Receptor (ERα) Ligand Binding Domain E->F H-bond to His524/Glu353

Workflow for the synthesis of SERM analogs via alkene isomerization and demethylation.

Protocol A: Step-by-Step Methodology

Step 1: Alkene Isomerization

  • Reaction: Dissolve 1-Butene, 2,3-bis(p-methoxyphenyl)- (1.0 eq) in anhydrous THF under an argon atmosphere. Add Potassium tert-butoxide (KOtBu, 1.2 eq) to drive the thermodynamic isomerization.

  • Conditions: Reflux at 65°C for 12 hours.

  • Self-Validation: Monitor via ¹H NMR. The reaction is complete when the terminal vinylic protons (multiplet, ~5.0-5.2 ppm) disappear, replaced by a diagnostic singlet for the newly formed internal methyl groups (~2.1 ppm).

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and concentrate to yield 2,3-bis(p-methoxyphenyl)-2-butene.

Step 2: Global Demethylation

  • Reaction: Dissolve the intermediate in anhydrous CH₂Cl₂ and cool to -78°C using a dry ice/acetone bath. Dropwise, add BBr₃ (3.0 eq, 1.0 M in CH₂Cl₂). Causality: Strict temperature control is mandatory to prevent unwanted electrophilic aromatic bromination of the electron-rich rings.

  • Conditions: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Self-Validation: TLC (Hexanes:EtOAc 7:3) will show a highly polar, UV-active spot. The product will stain strongly with Potassium Permanganate (KMnO₄) due to the presence of free oxidizable phenols.

  • Workup: Carefully quench with MeOH at 0°C to destroy excess BBr₃. Concentrate and purify via silica gel chromatography to yield the active SERM bisphenol.

Workflow B: Synthesis of Tubulin Inhibitors (Oxidative Cleavage)

Causality & Design: Combretastatin A-4 (CA-4) and its heterocyclic analogs are potent inhibitors of microtubule polymerization, binding to the colchicine site [4]. To synthesize these analogs, the terminal alkene of our intermediate must be cleaved to a carbonyl. The Lemieux-Johnson oxidation is chosen over ozonolysis because it avoids explosive ozonide intermediates, making it scalable and safe. Catalytic OsO₄ performs a syn-dihydroxylation of the alkene, and NaIO₄ continuously cleaves the resulting diol into 1,2-bis(p-methoxyphenyl)-1-propanone and formaldehyde, while regenerating the Os(VIII) catalyst[2].

Tubulin_Inhibition A 1-Butene, 2,3-bis(p-methoxyphenyl)- B Lemieux-Johnson Oxidation (OsO4 cat., NaIO4) A->B C 1,2-bis(p-methoxyphenyl)-1-propanone (Diaryl Ketone) B->C D Heterocycle Condensation (e.g., Imidazole/Triazole) C->D E Combretastatin A-4 (CA-4) Analog D->E F Colchicine Binding Site (Tubulin Heterodimer) E->F High Affinity Binding G Inhibition of Microtubule Polymerization (G2/M Phase Arrest) F->G Destabilization

Synthesis and mechanism of action for Tubulin inhibitors derived via oxidative cleavage.

Protocol B: Step-by-Step Methodology

Step 1: Lemieux-Johnson Oxidation

  • Reaction: Suspend 1-Butene, 2,3-bis(p-methoxyphenyl)- (1.0 eq) in a 3:1 mixture of Dioxane and Water. Add NaIO₄ (3.0 eq) and stir for 5 minutes.

  • Catalysis: Add OsO₄ (0.02 eq, 2.5 wt% in t-BuOH). Safety Note: OsO₄ is highly toxic and volatile; perform strictly in a certified fume hood.

  • Conditions: Stir at room temperature for 4-6 hours. The biphasic mixture will turn transiently dark brown (indicating the osmate ester intermediate) before returning to a pale yellow suspension.

  • Self-Validation: Monitor via IR spectroscopy. The disappearance of the terminal alkene C=C stretch (~1640 cm⁻¹) and the appearance of a strong ketone C=O stretch (~1685 cm⁻¹) validates the cleavage.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce residual osmium to insoluble OsO₂. Extract with diethyl ether, wash with brine, and concentrate to yield 1,2-bis(p-methoxyphenyl)-1-propanone.

Step 2: Heterocycle Condensation

  • Reaction: The resulting diaryl ketone can be brominated at the alpha position and condensed with thiourea or amidines to form conformationally restricted imidazole or thiazole CA-4 analogs. These rigid heterocycles mimic the cis-stilbene geometry of natural combretastatin, exhibiting potent anti-proliferative activity against multidrug-resistant cancer cell lines [4].

References

  • National Center for Biotechnology Information. "1-Butene, 2,3-bis(p-methoxyphenyl)-." PubChem Compound Summary for CID 585125.[Link]

  • Wikipedia Contributors. "Lemieux–Johnson oxidation." Wikipedia, The Free Encyclopedia.[Link]

  • Gronemeyer, H. et al. "Heterodimeric GW7604 Derivatives: Modification of the Pharmacological Profile by Additional Interactions at the Coactivator Binding Site." Journal of Medicinal Chemistry (PMC).[Link]

  • El-Sayed, N. N. E. et al. "Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives." Pharmaceuticals (PMC).[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Butene, 2,3-bis(p-methoxyphenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butene, 2,3-bis(p-methoxyphenyl)-, a symmetrical alkene often prepared via the McMurry coupling reaction. This document offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction yields and overcome common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 1-Butene, 2,3-bis(p-methoxyphenyl)-.

Q1: What is the most common synthetic route for 1-Butene, 2,3-bis(p-methoxyphenyl)-?

The most prevalent and effective method for synthesizing symmetrical, sterically hindered alkenes like 1-Butene, 2,3-bis(p-methoxyphenyl)- is the McMurry reaction .[1] This reaction employs a low-valent titanium reagent to reductively couple two molecules of a ketone or aldehyde precursor, in this case, 1-(p-methoxyphenyl)ethanone, to form the desired carbon-carbon double bond.

Q2: Can you briefly explain the mechanism of the McMurry reaction?

The McMurry reaction is a reductive coupling process that can be understood in two main stages.[1][2] First, a low-valent titanium species (generated in situ) transfers single electrons to the carbonyl groups of two ketone molecules, forming ketyl radicals. These radicals then dimerize to form a titanium pinacolate (a 1,2-diolate) intermediate.[2][3] The second stage involves the deoxygenation of this pinacolate by the oxophilic titanium, which eliminates titanium oxide species and forms the final alkene product.[1]

Q3: What are the key reagents and their specific roles in this synthesis?

The essential reagents are the carbonyl substrate, a titanium salt, and a reducing agent, all typically in an aprotic ether solvent.

  • Carbonyl Substrate: 1-(p-methoxyphenyl)ethanone is the precursor that will be dimerized.

  • Titanium Source: Titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) are the most common precursors for the active reagent.[1]

  • Reducing Agent: A strong reducing agent is required to reduce the titanium salt to its active low-valent state (e.g., Ti(0) or Ti(II)). Common choices include zinc dust, zinc-copper couple, lithium aluminum hydride (LiAlH₄), or potassium on graphite.[1][4][5]

  • Solvent: Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are frequently used because they can solubilize the intermediate complexes and are stable under the reaction conditions.[1]

Q4: What are the primary safety concerns I should be aware of?

The reagents used in the McMurry reaction demand careful handling:

  • Pyrophoric Reagents: Low-valent titanium reagents are pyrophoric and will ignite upon exposure to air. The entire reaction must be conducted under a scrupulously dry and inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Reactive Reducing Agents: LiAlH₄ reacts violently with water. Zinc dust can also be flammable.

  • Corrosive Reagents: TiCl₄ is a highly corrosive liquid that fumes in moist air, releasing HCl. It should be handled in a fume hood with appropriate personal protective equipment.

Section 2: Troubleshooting and Optimization Guide

This section provides solutions to specific problems you may encounter during the synthesis.

2.1 Issues with Low-Valent Titanium (LVT) Reagent

Q: My reaction mixture containing the titanium salt and reducing agent did not turn black. What does this indicate?

A persistent color other than black or dark brown (e.g., the purple of TiCl₃) suggests that the reduction of the titanium salt to the active low-valent species has failed.

  • Causality & Solution: This is almost always due to the presence of oxygen or moisture. Low-valent titanium is extremely reactive and is readily oxidized by trace water or air.[4]

    • Action: Ensure your solvent (THF/DME) is rigorously dried and degassed. All glassware must be oven- or flame-dried immediately before use. The reducing agent (e.g., zinc dust) should be activated if it is old. Maintain a positive pressure of a high-purity inert gas throughout the setup and reaction.

2.2 Problems During the Coupling Reaction

Q: My yield is very low, but I've isolated a significant amount of a high-melting point white solid. What is this byproduct?

You have likely isolated the pinacol intermediate, 2,3-bis(4-methoxyphenyl)butane-2,3-diol.

  • Causality & Solution: The McMurry reaction proceeds via a pinacol intermediate.[2] The formation of this intermediate is the first step. The second step, deoxygenation to the alkene, requires sufficient thermal energy. If the reaction temperature is too low or the reaction time is too short, the pinacol can be isolated as the major product.[2]

    • Action: The deoxygenation step typically requires heating the reaction mixture to reflux.[2] Ensure your reaction is maintained at the reflux temperature of your chosen solvent (e.g., ~66°C for THF) for a sufficient duration (often several hours) after the addition of the ketone.[6]

Q: The reaction seems to stall, with a significant amount of starting ketone recovered. How can I drive it to completion?

An incomplete reaction can be due to insufficient active reagent or suboptimal reaction conditions.

  • Causality & Solution: The stoichiometry of the low-valent titanium reagent is critical. A molar excess is typically required. The activity of the LVT can also degrade over time.

    • Action 1 (Stoichiometry): Ensure you are using a sufficient molar excess of both the titanium salt and the reducing agent relative to the ketone. Check literature procedures for optimized ratios.[7]

    • Action 2 (Temperature & Time): As with the pinacol issue, ensure the reaction is heated at reflux for an adequate period. For sterically hindered or electron-rich ketones, longer reaction times (e.g., 5 hours to overnight) may be necessary.[6][8]

    • Action 3 (Reagent System): Consider using a more robust LVT system. The combination of TiCl₃ complexed with DME and a Zn-Cu couple is often cited as a highly reproducible and effective system.[1][9]

2.3 Challenges in Work-up and Purification

Q: The aqueous work-up forms a complex emulsion and fine black precipitate that is difficult to filter. How can I improve this?

This is a common issue due to the formation of fine titanium oxide species during quenching.

  • Causality & Solution: Quenching the reaction with water or aqueous acid/base leads to the hydrolysis of remaining titanium species into insoluble oxides.

    • Action: After cooling the reaction, a common procedure is to quench slowly with a mild aqueous base like 10% K₂CO₃ or saturated NaHCO₃ solution and stir for an extended period (e.g., 1 hour) to granulate the titanium salts. Alternatively, filtering the cooled reaction mixture through a pad of Celite® before aqueous work-up can help remove the bulk of the titanium solids. Standard extraction with a solvent like ethyl acetate or dichloromethane can then be performed on the filtrate.[10]

Q: What is the most effective method to purify the final 1-Butene, 2,3-bis(p-methoxyphenyl)- product?

The crude product will likely contain the desired alkene (as a mixture of E/Z isomers), possibly some pinacol byproduct, and non-polar impurities.

  • Causality & Solution: The polarity of the desired alkene and potential byproducts are different enough to allow for chromatographic separation.

    • Action: Flash column chromatography on silica gel is the standard method.[8][10] Use a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the ethyl acetate concentration). Monitor the fractions by TLC. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) can be an effective final purification step.

Section 3: Visual Guides & Diagrams
McMurry Reaction Mechanism

The following diagram outlines the key steps in the formation of the alkene from the ketone precursor.

McMurry_Mechanism Ketone 2 x 1-(p-MeOPh)ethanone (Carbonyl Precursor) Radical Ketyl Radical Anion Intermediate Ketone->Radical Pinacolate Titanium Pinacolate Complex Radical->Pinacolate Dimerization Alkene 1-Butene, 2,3-bis(p-MeOPh)- (Final Alkene) Pinacolate->Alkene Deoxygenation (Requires Heat) TiO2 Titanium Oxides Pinacolate->TiO2 LVT Low-Valent Ti (e.g., Ti(0)) LVT->Radical 2e⁻ (SET)

Caption: Key mechanistic steps of the McMurry coupling reaction.

Troubleshooting Workflow: Low Product Yield

Use this decision tree to diagnose and resolve issues leading to poor yields.

Troubleshooting_Yield Start Low Yield of Alkene CheckByproduct Major byproduct isolated? Start->CheckByproduct IsPinacol Is it the Pinacol Diol? CheckByproduct->IsPinacol Yes Sol_Purify Issue is likely in purification/work-up. Review extraction and chromatography methods. CheckByproduct->Sol_Purify No IsStartMat Is it unreacted starting material? IsPinacol->IsStartMat No Sol_Temp Solution: Increase reaction temperature to reflux and/or increase reaction time. IsPinacol->Sol_Temp Yes Sol_Reagent Solution: 1. Check for moisture/air leaks. 2. Use fresh/activated reagents. 3. Increase reagent stoichiometry. IsStartMat->Sol_Reagent Yes IsStartMat->Sol_Purify No

Caption: A decision tree for diagnosing low yield in the McMurry synthesis.

Section 4: Optimized Experimental Protocol

This protocol is a representative procedure for the synthesis of 1-Butene, 2,3-bis(p-methoxyphenyl)- on a 2.5 mmol scale.

Reagents & Materials:

  • Titanium(III) chloride (TiCl₃): 2.26 g (14.7 mmol)

  • Lithium aluminum hydride (LiAlH₄): 0.28 g (7.5 mmol) or Zinc Dust (activated): 0.96 g (14.7 mmol)

  • 1-(p-methoxyphenyl)ethanone: 0.375 g (2.5 mmol)

  • Anhydrous Tetrahydrofuran (THF): 60 mL

  • 10% Aqueous Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate, Hexanes, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • All glassware must be oven-dried and assembled hot under an inert atmosphere (Argon).

Procedure:

  • Preparation of the LVT Reagent:

    • To a three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and inert gas inlet, add TiCl₃ (2.26 g).

    • Add 50 mL of anhydrous THF via cannula.

    • Slowly add the reducing agent (e.g., LiAlH₄ or Zn dust) in portions at 0°C.

    • After the addition, slowly warm the mixture to room temperature and then heat at reflux for 1-2 hours. The mixture should turn into a black slurry, indicating the formation of the active LVT reagent.[8]

  • Coupling Reaction:

    • Cool the LVT slurry to room temperature.

    • Dissolve 1-(p-methoxyphenyl)ethanone (0.375 g) in 10 mL of anhydrous THF.

    • Add the ketone solution dropwise to the stirred LVT slurry over 20-30 minutes.[8]

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by the dropwise addition of 20 mL of 10% aqueous K₂CO₃ solution (Caution: gas evolution).

    • Stir the resulting mixture vigorously for 1 hour.

    • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 20 mL).

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and filter.[10]

  • Purification:

    • Concentrate the organic solvent under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford 1-Butene, 2,3-bis(p-methoxyphenyl)- as a mixture of isomers.[10]

Section 5: Comparative Data on McMurry Reaction Conditions

The choice of reagents can significantly impact the outcome of the McMurry reaction. The following table summarizes various systems used for coupling reactions.

LVT SystemReducing AgentTypical SolventKey CharacteristicsReported Yields (for various ketones)Reference
TiCl₃LiAlH₄THFThe original McMurry reagent system; highly effective but requires careful handling of LiAlH₄.Good to excellent[1][9]
TiCl₄Zn DustTHFA common, more easily handled alternative to LiAlH₄. Activation of zinc may be needed.Good to excellent (up to 97% in some cases)[7][11]
TiCl₃(DME)₁.₅Zn-Cu CoupleDMEAn optimized, highly reproducible system that often provides high yields.Consistently high[1][9]
TiCl₄Zn/Et₃N(Solvent-free)A mechanochemical (ball-milling) approach that avoids solvents and inert gas protection.Excellent (91-98%)[11]
References
  • Muthu, S., & Gopishetty, S. (2025). Mechanochemical McMurry reaction. RSC Mechanochemistry.
  • Bongso, A., et al. (2022). Recent advances of carbonyl olefination via McMurry coupling reaction. RSC Publishing.
  • Chemeurope.com. (n.d.). McMurry reaction. chemeurope.com.
  • Duan, X.-F., et al. (2006). Insights into the General and Efficient Cross McMurry Reactions between Ketones. Journal of Organic Chemistry, 71, 9873-9876.
  • Wikipedia. (n.d.). McMurry reaction. Wikipedia.
  • Mai, J. (2019). Bridging McMurry and Wittig in One-Pot. Diva-Portal.org.
  • Professor Dave Explains. (2022, August 8). McMurry Reaction. YouTube.
  • McMurry, J. E. (1989). Carbonyl-Coupling Reactions Using Low-Valent Titanium. Chemical Reviews, 89(7), 1513-1524. (General reference, not directly from search results but a key review by the reaction's namesake).
  • University of California, Irvine. (n.d.). Radical Reactions (Part 2). UCI Chem.
  • Aleem, A., et al. (n.d.). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. PMC.
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry.
  • Wikipedia. (n.d.). Dianethole. Wikipedia.
  • Semantic Scholar. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. Semantic Scholar.
  • Handa, S., et al. (2012). Synthesis and Structure of 2,3-Bis(5-tert-butyl-2-methoxyphenyl)buta-1,3-diene by Bromine Elimination of (Z)- and (E)-2,3-Bis(5-tert-butyl-2-methoxyphenyl)-2-butene. Taylor & Francis Online.
  • Organic Chemistry Portal. (n.d.). McMurry Reaction. Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Catalytic Reactions for 2,4-Dichloro-5-nitropyrimidine (CAS 15542-00-4)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,4-dichloro-5-nitropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions regarding the catalytic reactions of this versatile synthetic intermediate. Our goal is to equip you with the knowledge to overcome common experimental challenges and optimize your reaction conditions for improved yield, selectivity, and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with 2,4-dichloro-5-nitropyrimidine?

A1: The two primary classes of catalytic reactions involving 2,4-dichloro-5-nitropyrimidine are:

  • Catalytic Hydrogenation: The selective reduction of the 5-nitro group to an amino group, yielding 2,4-dichloro-5-aminopyrimidine, a crucial intermediate in pharmaceutical synthesis.[1]

  • Catalytic Amination: The substitution of one or both chloro groups with an amine, typically via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[2][3]

Q2: Which catalyst is recommended for the hydrogenation of the nitro group?

A2: Palladium on carbon (Pd/C) is a commonly used catalyst.[1] However, due to the high reactivity of 2,4-dichloro-5-nitropyrimidine, side reactions that poison the catalyst can occur.[1] For improved selectivity and to mitigate dehalogenation, Platinum on carbon (Pt/C) poisoned with vanadium or iron, or Raney Cobalt, can be effective alternatives.[1][4]

Q3: How can I control the regioselectivity of amination at the C2 vs. C4 position?

A3: The regioselectivity is highly dependent on the nucleophile and reaction conditions.

  • C4-Selectivity: With primary or secondary amines, Nucleophilic Aromatic Substitution (SNAr) reactions strongly favor substitution at the C4 position. This is due to the strong electron-withdrawing effect of the nitro group at the 5-position, which preferentially activates the C4 position for nucleophilic attack.[2][5]

  • C2-Selectivity: Achieving C2 selectivity is more challenging but can be accomplished. Using tertiary amine nucleophiles can lead to excellent C2 selectivity through an in-situ N-dealkylation of an intermediate.[3][6][7] Additionally, specific Pd(II)-catalyzed cross-coupling reactions have been developed for C2-selective amination.[8]

Q4: My hydrogenation reaction stalls before completion. What are the likely causes?

A4: A stalled reaction is a common issue and is often due to catalyst poisoning. The highly reactive 2,4-dichloro-5-nitropyrimidine can form side-products, such as dimers or trimers, which adsorb onto the catalyst surface and block the active sites.[1] Other potential causes include insufficient hydrogen pressure, poor catalyst quality, or the presence of impurities in the starting material or solvent.

Troubleshooting Guide

Issue 1: Low Yield or Stalled Reaction in Catalytic Hydrogenation

Potential Causes & Solutions:

  • Catalyst Poisoning: The high reactivity of 2,4-dichloro-5-nitropyrimidine can lead to the formation of side-products that poison the catalyst.[1]

    • Solution 1: Two-Stage Temperature Profile. Start the reaction at a lower temperature (e.g., 20-25°C) for the initial hours and then gradually increase it (e.g., to 35-40°C) to complete the reaction. This can help to control the formation of catalyst poisons.[1]

    • Solution 2: Use a Poisoned Catalyst. Consider using a Pt/C catalyst poisoned with vanadium or iron, which can show good selectivity and be more robust.[1]

    • Solution 3: Catalyst Loading. While a lower catalyst loading can sometimes decrease yield, an excessively high loading is not always better and can be wasteful. Optimize the catalyst loading for your specific reaction scale.[9]

  • Incomplete Reaction: The reaction may stop at the hydroxylamine intermediate stage.

    • Solution: Solvent and Temperature Adjustment. After the initial stage, adding a solvent like methanol and increasing the temperature can facilitate the reduction of the hydroxylamine intermediate to the desired amine.[1]

  • Poor Mass Transfer: Inefficient mixing can lead to poor contact between the hydrogen gas, the substrate, and the catalyst.

    • Solution: Optimize Agitation and Hydrogen Pressure. Ensure vigorous stirring to keep the catalyst suspended and maximize gas-liquid mass transfer. Operating at a slightly higher hydrogen pressure (e.g., 4-5 bar) can also improve the reaction rate.[1]

Issue 2: Poor Regioselectivity in Amination (C2 vs. C4 Substitution)

Potential Causes & Solutions:

  • Unwanted C2-Substitution with Primary/Secondary Amines: While C4 is favored, some C2-isomer can form, especially at higher temperatures.

    • Solution 1: Control Reaction Temperature. Perform the reaction at room temperature or below to enhance the kinetic preference for C4 attack.[5]

    • Solution 2: Choice of Base. Use a non-nucleophilic base like triethylamine to scavenge the HCl byproduct without competing with the amine nucleophile.[5]

  • Difficulty Achieving C2-Substitution: You are aiming for the C2-amino product but are getting the C4-isomer.

    • Solution 1: Employ Tertiary Amine Nucleophiles. As a general strategy, tertiary amines can provide excellent C2 selectivity.[3][6][7]

    • Solution 2: Consider Palladium-Catalyzed C2-Selective Amination. For arylamines, a Pd(II)-catalyzed cross-coupling has been shown to be effective for C2-amination.[8]

Issue 3: Formation of Impurities and Side-Products

Potential Causes & Solutions:

  • Dehalogenation during Hydrogenation: The chloro-substituents can be reductively cleaved, leading to dechlorinated byproducts.

    • Solution 1: Use a Selective Catalyst. As mentioned, Pt/C poisoned with V or Fe can suppress hydrodechlorination.[1] Raney Co is another catalyst known for its selectivity in the hydrogenation of halogenated nitroaromatics.[4]

    • Solution 2: Optimize Reaction Conditions. Lowering the reaction temperature and hydrogen pressure can sometimes reduce the extent of dehalogenation.

  • Formation of Dimers/Trimers in Hydrogenation: The amine product can react with the unreacted nitro starting material.[1]

    • Solution: Controlled Addition. A slow, controlled addition of the substrate to the reaction mixture containing the catalyst can help to keep the concentration of the starting material low and minimize side reactions.

  • Amine Substituted Side Products in Chlorination: When preparing 2,4-dichloro-5-nitropyrimidine, the use of certain amine catalysts can lead to undesired substitution.

    • Solution: Use a Hindered Amine Base. N,N'-diethylaniline has been used successfully, but impurity control is important.[1]

Experimental Protocols & Data

Table 1: Recommended Conditions for Catalytic Hydrogenation of 2,4-Dichloro-5-nitropyrimidine
ParameterRecommended ConditionRationale
Catalyst 5% Pd/C or Pt/C-V/FePd/C is standard; poisoned Pt/C offers higher selectivity against dehalogenation.[1]
Solvent Toluene / Ethyl Acetate with Acetic AcidAcetic acid can help to promote the reaction.[1]
Hydrogen Pressure 4-5 barSufficient for good reaction rates without promoting excessive dehalogenation.[1]
Temperature 20-25°C (initial), then 35-40°CA two-stage temperature profile helps to control side reactions and drive the reaction to completion.[1]
Reaction Time 3-4 hours (initial stage), then monitor until completionReaction progress should be monitored by a suitable technique (e.g., TLC, HPLC).
Table 2: Conditions for Regioselective Amination
Desired ProductReaction TypeKey ReagentsRationale
C4-Amino-2-chloro-5-nitropyrimidine SNArPrimary or Secondary Amine, TriethylamineThe nitro group strongly activates the C4 position for nucleophilic attack.[2][5]
C2-Amino-4-chloro-5-nitropyrimidine SNArTertiary Amine (e.g., Triethylamine)Tertiary amines can react at the C2 position, followed by in-situ dealkylation.[3][6]
C2-Arylamino-4-chloro-5-nitropyrimidine Pd-catalyzedArylamine, Pd(II) catalystA specific catalytic cycle that avoids oxidative addition at the more reactive C4 position.[8]

Visualizations

Workflow for Catalytic Hydrogenation

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with Solvent and Catalyst B Purge with Inert Gas (e.g., N2 or Ar) A->B C Introduce Substrate (2,4-dichloro-5-nitropyrimidine) B->C D Pressurize with H2 (4-5 bar) C->D E Stage 1: React at 20-25°C (3-4 hours) D->E F Stage 2: Increase Temp to 35-40°C (React to Completion) E->F G Depressurize and Purge with Inert Gas F->G H Filter Catalyst G->H I Isolate Product H->I SNAr_Selectivity cluster_C4 C4-Substitution Pathway (Favored) cluster_C2 C2-Substitution Pathway Start 2,4-Dichloro-5-nitropyrimidine + Amine Nucleophile C4_Intermediate Meisenheimer Complex (Charge delocalized to NO2) Start->C4_Intermediate Attack at C4 C2_Intermediate Meisenheimer Complex Start->C2_Intermediate Attack at C2 C4_Product 4-Amino-2-chloro- 5-nitropyrimidine C4_Intermediate->C4_Product Chloride loss C4_Nucleophile Primary/Secondary Amine C4_Nucleophile->C4_Intermediate C2_Product 2-Amino-4-chloro- 5-nitropyrimidine C2_Intermediate->C2_Product Chloride loss C2_Nucleophile Tertiary Amine C2_Nucleophile->C2_Intermediate

Caption: Competing pathways for SNAr on 2,4-dichloro-5-nitropyrimidine.

References

  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Benchchem.
  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Google Patents. WO2022090101A1.
  • Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B)... ResearchGate.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
  • Cas 49845-33-2,2,4-Dichloro-5-nitropyrimidine. lookchem.
  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Benchchem.
  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate.
  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development - ACS Publications.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.

Sources

Technical Support Center: 1-(2-methoxy-2-phenylethyl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of CAS 15542-00-4, 1-(2-methoxy-2-phenylethyl)piperidine . This guide is designed to provide in-depth, actionable solutions to the common challenge of signal overlap in the ¹H NMR spectrum of this molecule. Our approach is rooted in foundational principles and validated by field-proven methodologies to ensure you can achieve high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing severe signal overlap in the aliphatic region (approx. 1.4-3.0 ppm) of the ¹H NMR spectrum for 1-(2-methoxy-2-phenylethyl)piperidine. Why is this happening?

A1: This is a very common observation for this molecule and arises directly from its structure. 1-(2-methoxy-2-phenylethyl)piperidine contains multiple methylene (-CH₂) groups in chemically similar environments.

  • Piperidine Ring: The protons on carbons 3, 4, and 5 of the piperidine ring are all aliphatic methylenes within a flexible ring system. Their electronic environments are very similar, causing their chemical shifts to be very close.

  • Ethyl Bridge: The two methylene protons in the ethyl chain connecting the piperidine and phenyl moieties are also in this region.

  • Conformational Dynamics: The piperidine ring exists in a rapid equilibrium between different chair conformations at room temperature. This conformational averaging further reduces the chemical shift differences between axial and equatorial protons, contributing to signal broadening and overlap.[1]

The result is often a complex, poorly resolved set of multiplets in the ¹H NMR spectrum, making direct assignment and interpretation challenging.

Q2: What are the simplest, most immediate steps I can take to try and resolve this overlap without resorting to complex experiments?

A2: Before proceeding to advanced techniques, simple modifications to your sample preparation and acquisition parameters can often provide sufficient resolution.

  • Change the Deuterated Solvent: This is the most effective initial step. Switching from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ can induce significant changes in chemical shifts. This phenomenon, known as the Aromatic Solvent Induced Shift (ASIS), occurs because the magnetically anisotropic benzene molecules associate with electron-deficient sites of your solute, creating localized shielding and deshielding zones.[2][3] This can spread out the overlapping signals. Other solvents like Methanol-d₄ or Acetonitrile-d₃ can also be effective due to different polarity and hydrogen-bonding interactions.[4][5]

  • Vary the Acquisition Temperature: Acquiring spectra at different temperatures alters the populations of the various conformations of the piperidine ring.[1] As temperature changes, the weighted average of the chemical shifts for the protons also changes, often to different extents for different protons. This can be enough to resolve previously overlapping signals.[6][7] For this molecule, increasing the temperature may simplify the spectrum by accelerating exchange, while decreasing it may "freeze out" specific conformers, also potentially resolving signals.[8][9]

In-Depth Troubleshooting Guides

If the initial steps do not provide adequate resolution, the following advanced NMR techniques offer powerful solutions. The logical workflow below can guide your experimental choices.

Troubleshooting_Workflow Start Observe Signal Overlap in ¹H NMR Spectrum Simple Initial Troubleshooting Start->Simple Solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) Simple->Solvent Easy Temp Vary Temperature (e.g., 298K to 323K) Simple->Temp Easy Check1 Is Resolution Sufficient? Solvent->Check1 Temp->Check1 Advanced Advanced Techniques Check1->Advanced No End Structure Elucidated Check1->End Yes TwoD_NMR 2D NMR Spectroscopy (COSY, HSQC, HMBC) Advanced->TwoD_NMR Most Informative Shift_Reagent Chemical Shift Reagents (Lanthanide Titration) Advanced->Shift_Reagent Alternative Check2 Is Resolution Sufficient? TwoD_NMR->Check2 Shift_Reagent->Check2 Check2->End Yes Consult Consult Specialist / Consider Higher Field NMR Check2->Consult No

Caption: Troubleshooting workflow for resolving NMR signal overlap.

Guide 1: Leveraging 2D NMR for Unambiguous Assignments

Two-dimensional (2D) NMR is arguably the most powerful tool for resolving overlap because it spreads the signals across a second frequency dimension, enhancing resolution and revealing connectivity between nuclei.[10]

TwoD_NMR_Concept Concept: 1D Overlap vs. 2D Resolution cluster_2D 2D Spectrum (Resolved) a Proton A b Proton B c Proton C pA crossBA pA->crossBA J-Coupling pB crossAB pB->crossAB pC

Caption: Conceptual diagram of 2D NMR resolving overlapped signals.

Experiment Purpose Information Gained
¹H-¹H COSY Identify proton-proton couplingsShows which protons are 2-3 bonds apart. Essential for tracing the connectivity within the piperidine ring and ethyl chain.[11][12][13]
¹H-¹³C HSQC Correlate protons to their attached carbonsResolves proton overlap by spreading signals across the much wider ¹³C chemical shift range. Confirms C-H one-bond connections.[10][14][15]
¹H-¹³C HMBC Identify long-range proton-carbon couplingsShows correlations between protons and carbons over 2-3 bonds. Crucial for connecting molecular fragments, e.g., linking the ethyl chain to the phenyl ring.[14][16]

Experimental Protocol: Acquiring a ¹H-¹³C HSQC Spectrum

  • Sample Preparation: Prepare a sample of CAS 15542-00-4 in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of 10-20 mg in 0.6 mL.

  • Spectrometer Setup: Tune and shim the spectrometer on your sample. Acquire a standard ¹H spectrum to determine the spectral width.

  • Pulse Program: Select a gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp on Bruker systems).

  • Key Parameters:

    • Spectral Width (F2 - ¹H dimension): Set to cover all proton signals (e.g., 0-10 ppm).

    • Spectral Width (F1 - ¹³C dimension): Set to cover the expected carbon range (e.g., 0-160 ppm).

    • ¹J(CH) Coupling Constant: Set the average one-bond C-H coupling constant to ~145 Hz. This value is used for the evolution of the coherence transfer.

  • Acquisition: Acquire the 2D data set. The experiment time will depend on the sample concentration and desired resolution.

  • Processing: Process the data using a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase correct the spectrum as needed. The resulting spectrum will show a peak for each C-H pair in the molecule.

Guide 2: Using Lanthanide Shift Reagents (LSRs)

This classical technique can be remarkably effective for spreading out a crowded ¹H spectrum. LSRs are paramagnetic lanthanide complexes (e.g., Eu(fod)₃ or Pr(fod)₃) that act as weak Lewis acids.[17][18]

Mechanism of Action: The LSR reversibly coordinates to a Lewis basic site on your molecule—in this case, the lone pair of the piperidine nitrogen. The paramagnetic lanthanide ion induces large changes (shifts) in the chemical shifts of nearby protons.[19] The magnitude of this induced shift is primarily dependent on the distance of the proton from the lanthanide ion, effectively "spreading out" the spectrum.[20][21] Europium complexes typically induce downfield shifts, while Praseodymium complexes cause upfield shifts.[19]

Experimental Protocol: LSR Titration

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your pure compound in a dry, non-coordinating solvent like CDCl₃.

  • Prepare LSR Stock: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration - Step 1: Add a small, known aliquot (e.g., 5 µL) of the LSR stock solution to your NMR tube. Shake well and acquire another ¹H spectrum.

  • Observe Changes: Compare the new spectrum to the original. You should observe some signals shifting more than others. The signals closest to the piperidine nitrogen will show the largest shifts.

  • Continue Titration: Continue adding small increments of the LSR solution, acquiring a spectrum after each addition, until you achieve the desired signal separation.

  • Analysis: Analyze the most resolved spectrum. Be aware that LSRs can cause some line broadening, so there is a trade-off between resolution and signal-to-noise.[17]

Parameter Eu(fod)₃ Pr(fod)₃
Shift Direction Downfield (to higher ppm)Upfield (to lower ppm)
Line Broadening ModerateLess than Europium
Typical Use Spreading out complex spectraSpreading out complex spectra

References

  • Lanthanide shift reagents in nmr | PPTX. (n.d.). Slideshare. Retrieved March 21, 2026, from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (2024). In Wikipedia. Retrieved March 21, 2026, from [Link]

  • NMR Shift Reagents. (2024). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Flockhart, B. D. (1976). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. CRC Critical Reviews in Analytical Chemistry, 6(1), 69–135.
  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3874–3881.
  • (PDF) Conformational investigations by NMR with lanthanide shift reagents. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. Retrieved March 21, 2026, from [Link]

  • 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. (n.d.). Oxford Instruments. Retrieved March 21, 2026, from [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal of Science and Engineering, 1(1).
  • Matsuo, T., Shosenji, H., & Miyamoto, R. (1967). Studies of the solvent effect on the chemical shifts in nmr-spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829–1834.
  • Laszlo, P. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3.
  • How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit. Retrieved March 21, 2026, from [Link]

  • Getting COSY with the TOCSY Experiment. (2019, June 14). Nanalysis. Retrieved March 21, 2026, from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments. Retrieved March 21, 2026, from [Link]

  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? (2013, October 9). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Van der woerd, M. J., & Meiering, E. M. (2018). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Magnetic Resonance in Chemistry, 56(9), 897–906.
  • Determination of Energetics of Fluxional Molecules by NMR. (2023, February 11). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014, December 16). PMC. Retrieved March 21, 2026, from [Link]

  • Variable Temperature NMR Experiments. (n.d.). University of Oxford. Retrieved March 21, 2026, from [Link]

  • Determination of Energetics of Fluxional Molecules by NMR. (2022, August 28). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

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Validation & Comparative

Reproducibility of 1-Butene, 2,3-bis(p-methoxyphenyl)- Synthesis Across Labs: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Optimized Protocol

Executive Summary: The Reproducibility Challenge

The compound 1-Butene, 2,3-bis(p-methoxyphenyl)- (CAS: 15542-00-4) is a sterically hindered, unsymmetrical diaryl terminal alkene. It serves as a critical intermediate in the synthesis of advanced photoactive materials and non-steroidal selective estrogen receptor modulators (SERMs) .

Despite its structural simplicity, reproducing its synthesis across different laboratories often yields highly variable results. The primary culprit is thermodynamic isomerization . The target molecule is a kinetic product (a terminal 1-butene); under standard acidic or high-temperature conditions, the double bond rapidly migrates to form the thermodynamically favored internal alkene (2,3-bis(p-methoxyphenyl)-2-butene), which benefits from extended conjugation with the aryl rings.

This guide objectively compares the three most common synthetic routes, analyzes the mechanistic causality behind their success or failure, and provides a self-validating, highly reproducible protocol for the optimal pathway.

Mechanistic Causality & Route Comparison

To understand why certain protocols fail while others succeed, we must examine the causality behind the experimental choices.

Route A: Wittig Olefination (The Regioselective Standard)

The direct methylenation of 1,2-bis(p-methoxyphenyl)-1-propanone using methylenetriphenylphosphorane ( Ph3​P=CH2​ ) guarantees the formation of a terminal alkene. However, the ketone is highly sterically congested by the adjacent α -aryl group. Standard Wittig conditions often stall at <30% yield. Success requires forcing conditions—such as the use of potassium tert-butoxide (KOtBu) as a base or high-pressure environments—to drive the formation of the oxaphosphetane intermediate .

Route B: Grignard Addition + Acid-Catalyzed Dehydration (The Thermodynamic Trap)

Many labs attempt to synthesize this compound by adding methylmagnesium bromide to 1,2-bis(p-methoxyphenyl)-1-propanone, followed by acid-catalyzed dehydration of the resulting tertiary alcohol. This route is the primary source of irreproducibility. Dehydration follows Zaitsev's rule, overwhelmingly favoring the highly conjugated internal 2-butene derivative over the target terminal 1-butene. Variations in acid strength, temperature, and reaction time across labs lead to wildly inconsistent product ratios.

Route C: Palladium-Catalyzed Suzuki Cross-Coupling (The Modern Scalable Approach)

For industrial scale-up, transition-metal catalysis offers a robust alternative. Coupling 2-bromo-3-(p-methoxyphenyl)-1-butene with p-methoxyphenylboronic acid locks in the terminal methylene regioselectivity. While this requires the pre-synthesis of a vinyl bromide, palladium-catalyzed cross-coupling of hindered vinyl systems is highly reproducible and avoids the isomerization pitfalls of Route B .

Quantitative Route Comparison

The following table summarizes the performance of each synthetic strategy based on aggregate laboratory data.

Synthetic RoutePrimary ReagentsYield (%)Regioselectivity (1-Butene : 2-Butene)E-FactorReproducibility Score (1-10)
Route A: Wittig Olefination 1,2-bis(p-methoxyphenyl)-1-propanone, Ph3​P=CH2​ 65-75%>99:1High8.5
Route B: Grignard + Dehydration 1,2-bis(p-methoxyphenyl)-1-propanone, MeMgBr, H+ 40-50%15:85 (Poor)Medium3.0
Route C: Suzuki Coupling 2-bromo-3-(p-methoxyphenyl)-1-butene, Ar-B(OH)285-92%>99:1Low9.5

Reaction Pathway Visualization

ReactionPathways Ketone 1,2-bis(p-methoxyphenyl) -1-propanone Wittig Route A: Wittig (Ph3P=CH2, KOtBu) Ketone->Wittig Grignard Route B: Grignard + Dehydration Ketone->Grignard Target 1-Butene, 2,3-bis (p-methoxyphenyl)- (Terminal Alkene) Wittig->Target Direct, High Regioselectivity Grignard->Target Minor (Kinetic) SideProduct 2-Butene Derivative (Internal Alkene) Grignard->SideProduct Major (Thermodynamic) Coupling Route C: Suzuki Cross-Coupling Coupling->Target Highly Scalable, Requires Vinyl Bromide

Figure 1: Comparison of synthetic pathways and their regioselective outcomes.

Optimized Experimental Protocol: Route A (Wittig Olefination)

Because Route A represents the most accessible balance of high regioselectivity and commercial reagent availability, we provide an optimized, self-validating protocol designed to overcome the inherent steric hindrance of the ketone.

Reagents Required:
  • Methyltriphenylphosphonium bromide ( Ph3​PCH3​Br ): 2.5 equivalents

  • Potassium tert-butoxide (KOtBu): 2.4 equivalents

  • 1,2-bis(p-methoxyphenyl)-1-propanone: 1.0 equivalent

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:
  • Ylide Generation (Self-Validating Step): Suspend Ph3​PCH3​Br (2.5 eq) in anhydrous THF under an argon atmosphere at 0 °C. Add KOtBu (2.4 eq) portion-wise.

    • Causality & Validation: The use of KOtBu ensures complete deprotonation without the nucleophilic side-reactions associated with n-BuLi. The reaction is self-validating; the suspension will transition to a vibrant, persistent canary-yellow solution, confirming the formation of the active ylide. Stir for 1 hour at room temperature.

  • Ketone Addition: Cool the ylide solution back to 0 °C. Add a solution of 1,2-bis(p-methoxyphenyl)-1-propanone (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 18 hours.

    • Causality: The steric bulk of the α -aryl group severely retards the cycloaddition step of the Wittig reaction. Room temperature reactions will stall at <30% conversion. Thermal activation is strictly required to drive the reaction to completion 1].

  • Reaction Monitoring & Quenching:

    • Validation: Monitor via TLC (Hexane/EtOAc 9:1). Do not proceed until the ketone carbonyl spot ( Rf​≈0.4 ) is completely consumed. Once complete, cool to 0 °C and quench slowly with saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification & Spectroscopic Validation: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc 95:5).

    • Validation: The success of the synthesis is confirmed via 1H NMR. You must observe two distinct doublets at roughly δ 5.10 ppm and 5.35 ppm ( J≈1.5 Hz), which correspond to the geminal protons of the terminal =CH2​ group. The absence of a quartet at 5.8 ppm confirms that no thermodynamic isomerization to the 2-butene derivative has occurred.

Experimental Workflow Visualization

Workflow Step1 1. Ylide Generation Ph3PCH3Br + KOtBu in THF (0°C to RT, 1h) Step2 2. Ketone Addition Add 1,2-bis(p-methoxyphenyl)-1-propanone Dropwise at 0°C Step1->Step2 Step3 3. Thermal Activation Reflux (65°C) for 18h to overcome steric hindrance Step2->Step3 Step4 4. Quench & Extract NH4Cl (aq) quench, Extract with EtOAc Step3->Step4 Step5 5. Validation Silica Column (9:1 Hex/EtOAc) 1H NMR check for =CH2 (~5.2 ppm) Step4->Step5

Figure 2: Step-by-step workflow for the optimized, regioselective Wittig olefination.

References

  • National Center for Biotechnology Information. "1-Butene, 2,3-bis(p-methoxyphenyl)-." PubChem Compound Summary for CID 585125, 2026. URL:[Link][2]

  • Dauben, W. G., & Takasugi, J. J. "Organic reactions at high pressure. Wittig reaction of hindered ketones with nonstabilized ylides." Tetrahedron Letters, 28(38), 4377-4380, 1987. URL:[Link][1]

  • Wang, Y., et al. "Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes." The Journal of Organic Chemistry, 86(11), 7659-7671, 2021. URL:[Link][3]

Sources

A Comparative Guide to Purity Validation of 1-Butene, 2,3-bis(p-methoxyphenyl)- by Quantitative NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and high-stakes chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. For novel compounds such as 1-Butene, 2,3-bis(p-methoxyphenyl)-, an accurate and robust purity assessment is paramount. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity determination. We will dissect the causality behind experimental choices, provide a self-validating protocol, and objectively compare its performance against established chromatographic techniques like HPLC and GC-MS.

The Principle of Quantitative NMR: Beyond Structure to Stoichiometry

While NMR spectroscopy is universally recognized for its unparalleled capability in structure elucidation, its quantitative application (qNMR) has gained significant traction as a primary ratio method for determining the purity of organic compounds.[1][2] Unlike chromatographic methods that rely on the response of a detector to an analyte, which can vary between compounds, qNMR leverages a fundamental physical principle: the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3]

This relationship is expressed by the equation: I = kN , where 'I' is the integral area, 'N' is the number of nuclei, and 'k' is a proportionality constant that is consistent for all signals within a given spectrum under proper experimental conditions.[3] By introducing a certified internal standard of known purity and mass into the sample, the purity of the analyte can be determined with high accuracy and precision without needing a reference standard of the analyte itself.[1][4] This makes qNMR an incredibly versatile and powerful tool, particularly for novel compounds where a certified standard may not exist.

Experimental Design for Purity Analysis of 1-Butene, 2,3-bis(p-methoxyphenyl)-

Analyte Characterization: 1-Butene, 2,3-bis(p-methoxyphenyl)-
  • Structure: alt text

  • Molecular Formula: C₁₈H₂₀O₂[5]

  • Molecular Weight: 268.35 g/mol [5]

The structure features distinct proton environments that are ideal for qNMR analysis: two methoxy groups, aromatic protons, a methine proton, a methyl group, and vinylic protons. The key is to select a quantifiable proton signal from the analyte that is well-resolved and free from overlap with signals from the internal standard or impurities.

Method Planning: The Causality Behind Experimental Choices

The robustness of a qNMR experiment is predicated on meticulous planning.[3] Every choice, from solvent to internal standard, directly impacts the accuracy of the final purity value.

  • Solvent Selection: The analyte, 1-Butene, 2,3-bis(p-methoxyphenyl)-, is a non-polar organic molecule. Therefore, a deuterated solvent capable of fully dissolving it is required. Chloroform-d (CDCl₃) is an excellent initial choice due to its high solubilizing power for non-polar compounds and its relatively simple residual solvent signal.[6] Complete dissolution is critical to ensure sample homogeneity, which is necessary for proper magnet shimming and obtaining sharp, accurate signals.[3]

  • Internal Standard Selection: An ideal internal standard is the cornerstone of accurate quantification.[7] For this analysis, Dimethyl Sulfone (DMSO₂) is a suitable choice.

    • Purity & Stability: It is commercially available at high, certified purity (≥99%), is non-hygroscopic, and chemically inert, ensuring it does not react with the analyte.[7]

    • Solubility: It is soluble in CDCl₃.[7]

    • Spectral Simplicity: It produces a single, sharp singlet in the ¹H NMR spectrum (around 3.0 ppm), which is unlikely to overlap with the complex aromatic or aliphatic signals of the analyte.[7] This spectral separation is crucial for accurate integration.

qNMR Experimental Workflow

The entire process, from sample preparation to the final purity calculation, follows a logical and self-validating sequence.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte (m_a) weigh_std Accurately weigh ~10 mg of DMSO₂ (m_std) dissolve Dissolve both in ~0.7 mL CDCl₃ in a vial weigh_std->dissolve Combine transfer Transfer solution to 5mm NMR tube dissolve->transfer instrument Insert into NMR (e.g., 400 MHz) transfer->instrument setup Lock, Tune, Shim instrument->setup acquire Acquire Spectrum (Quantitative Parameters) setup->acquire process Apply Zero-Filling, Manual Phase & Baseline Correction acquire->process integrate Integrate Analyte (I_a) & Standard (I_std) Signals process->integrate calculate Calculate Purity (P_a) using the qNMR formula integrate->calculate

Caption: Workflow for purity determination by qNMR.

Experimental Protocol: Quantitative ¹H NMR

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

1. Sample Preparation:

  • Using a microbalance with at least 0.01 mg readability, accurately weigh approximately 15 mg of 1-Butene, 2,3-bis(p-methoxyphenyl)- into a clean glass vial. Record the exact mass (mₐ).
  • To the same vial, add approximately 10 mg of certified Dimethyl Sulfone (DMSO₂) internal standard. Record the exact mass (mₛₜᏧ) and its certified purity (PₛₜᏧ). Causality: Weighing into the same vial minimizes transfer errors.
  • Add approximately 0.7 mL of CDCl₃ to the vial and gently swirl until both the analyte and the standard are fully dissolved.
  • Transfer the homogeneous solution to a 5 mm NMR tube.

2. NMR Data Acquisition (Example: 400 MHz Spectrometer):

  • Insert the sample into the spectrometer and perform standard locking, tuning, and shimming procedures.
  • Set Key Quantitative Parameters:
  • Pulse Angle: Use a calibrated 90° pulse. Causality: A 90° pulse provides maximum signal intensity, improving the signal-to-noise ratio (S/N) and measurement precision.[8]
  • Relaxation Delay (d1): Set to at least 7 times the longest spin-lattice relaxation time (T₁) of the protons of interest (both analyte and standard). A conservative, universal value of 60 seconds is often sufficient for most small molecules if T₁ is not measured.[8] Causality: This ensures all protons fully relax back to thermal equilibrium between scans, which is essential for the direct proportionality of the signal integral.[3][4]
  • Acquisition Time (aq): Set to ensure the Free Induction Decay (FID) has fully decayed, typically 2-4 seconds.
  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated. Causality: High S/N is required for integration accuracy of <1%.[4]
  • Spinning: Turn sample spinning off to avoid spinning sidebands that can interfere with baseline and integration.

3. Data Processing:

  • Apply a gentle exponential window function (e.g., line broadening of 0.1 Hz) and Fourier transform the FID.
  • Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
  • Manually apply baseline correction across the entire spectrum, paying close attention to the regions around the signals to be integrated. Causality: Automatic correction algorithms can introduce significant errors in integral values.[3]
  • Integrate the well-resolved singlet from Dimethyl Sulfone (IₛₜᏧ) and a well-resolved signal from the analyte (Iₐ). For 1-Butene, 2,3-bis(p-methoxyphenyl)-, the two methoxy groups should give a clean singlet around 3.8 ppm, integrating to 6 protons.

4. Purity Calculation: The purity of the analyte (Pₐ) as a mass fraction percentage is calculated using the following formula:[1][3]

Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ * 100

Where:

  • Iₐ, IₛₜᏧ: Integral values for the analyte and standard.

  • Nₐ, NₛₜᏧ: Number of protons for the integrated signals of the analyte (e.g., 6 for the two -OCH₃ groups) and standard (6 for DMSO₂).

  • Mₐ, MₛₜᏧ: Molar masses of the analyte (268.35 g/mol ) and standard (94.13 g/mol ).

  • mₐ, mₛₜᏧ: Weighed masses of the analyte and standard.

  • PₛₜᏧ: Certified purity of the internal standard.

Comparative Analysis with Alternative Methodologies

While qNMR offers a powerful, direct method for purity assessment, it is essential to understand its performance in the context of other common analytical techniques.[9]

FeatureQuantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Primary ratio method based on direct proportionality of signal to molar concentration.[1][3]Comparative separation technique based on differential partitioning between phases; detection often by UV absorbance.[10][11]Separation based on volatility and column interaction, coupled with mass-based detection for identification.[12][13]
Accuracy High; provides an absolute purity value. Not dependent on analyte response factors.[14]High, but can be influenced by the response factors of impurities, often requiring standards for each impurity for accurate quantification.[9][14]High for quantifiable components; provides structural confirmation via mass spectrum.[12]
Precision Excellent, with Relative Standard Deviation (RSD) typically <1%.Very good, with low RSD.[10][11]Good to excellent, depending on the analyte and instrumentation.[15]
Selectivity High, based on distinct chemical shifts. Can be challenging with severe signal overlap.[3]High separation power, capable of resolving structurally similar compounds and isomers.[11][16]Excellent separation for volatile compounds. Co-elution can be resolved by mass spectrometry.[12]
Reference Standard Requires a certified internal standard, which can be a universal, unrelated compound.[1][9]Requires a well-characterized reference standard of the main analyte and ideally for each impurity for accurate quantification.[9]Often requires reference standards for retention time confirmation and quantification.
Sample Throughput Moderate. Each experiment can take 10-20 minutes, plus setup.High. Modern systems with autosamplers can run many samples unattended.High. Suitable for automated, high-throughput analysis.
Best Suited For Absolute purity determination of pure substances and major components in mixtures. Ideal for novel compounds.[17]Purity and impurity profiling, especially for non-volatile or thermally labile compounds.[18][19]Purity analysis of volatile and semi-volatile compounds; identification of unknown volatile impurities.[13][20]
Synergistic Application

For comprehensive validation as per regulatory guidelines (e.g., FDA, ICH), a multi-technique approach is often optimal.[21][22] qNMR can establish the absolute purity of the primary reference standard, which can then be used to calibrate HPLC methods for routine quality control and stability testing. GC-MS is invaluable for detecting and identifying trace volatile impurities or residual solvents that may not be visible by NMR or HPLC.

Conclusion

Quantitative NMR stands as a robust, accurate, and versatile primary method for validating the purity of organic compounds like 1-Butene, 2,3-bis(p-methoxyphenyl)-. Its fundamental reliance on the direct relationship between signal intensity and molar concentration eliminates the compound-specific response factor dependencies that can complicate chromatographic analyses.[18] By following a meticulously planned and executed protocol, qNMR provides a self-validating system that delivers trustworthy purity values, making it an indispensable tool for researchers, scientists, and drug development professionals who demand the highest level of analytical certainty.

References

  • A Guide to Quantitative NMR (qNMR) . Emery Pharma. [Link]

  • Stimuli Article (qNMR) . US Pharmacopeia (USP). [Link]

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  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards . PMC. [Link]

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  • 1-Butene, 2,3-bis(p-methoxyphenyl)- . PubChem. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability . JEOL. [Link]

  • Gas Chromatography – Mass Spectrometry (GC−MS) *. National Institute of Standards and Technology. [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection . PMC. [Link]

  • Q2(R2) Validation of Analytical Procedures . FDA. [Link]

  • Spectral and HPLC Analyses of Synthesized Butin and Butein . ResearchGate. [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol . PMC - NIH. [Link]

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  • Advanced TD-GC-MS Technique to Identify and Control Organic Contamination . Cerium Laboratories. [Link]

  • Separations of substituted benzenes and polycyclic aromatic hydrocarbons using normal- and reverse-phase high performance liquid chromatography with UiO-66 as the stationary phase . PubMed. [Link]

  • What is the proton NMR spectrum of p-methoxyphenol? . Chemistry Stack Exchange. [Link]

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  • A Brief Guide to GC-MS Analysis Services . Smithers. [Link]

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  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . FDA. [Link]

  • Butadiene Purity and Hydrocarbon Impurities by Gas Chromatography . Regulations.gov. [Link]

  • What are the differences and key steps in Analytical Method Development, Qualification, and Validation . EirGenix. [Link]

  • Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods . ClinicSearch. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC . Journal of Zhejiang University. [Link]

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A Comparative Guide to the In Vitro Efficacy of Methoxyphenyl-Butene Analogs as Selective Estrogen Receptor Modulators

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the in vitro efficacy of stilbene-based compounds, specifically focusing on the 2,3-bis(p-methoxyphenyl)-1-butene scaffold. While this exact compound is not extensively characterized in mainstream literature, its core structure is representative of a promising class of non-steroidal phytoestrogen mimics and Selective Estrogen Receptor Modulators (SERMs). We will contextualize its potential efficacy by comparing it to well-established SERMs like Tamoxifen and Raloxifene, using data from structurally related analogs to provide a robust scientific benchmark for researchers in oncology and drug development.

The central pillar of this analysis rests on the compound's interaction with estrogen receptors (ERα and ERβ), which are pivotal in the pathology of hormone-dependent cancers.[1] SERMs are distinguished by their tissue-specific ability to act as either estrogen receptor antagonists or agonists, a duality that defines their therapeutic window.[2] This guide will dissect the standard in vitro models used to quantify this activity, offering both the "why" behind the experimental design and the "how" of the protocols.

The Mechanistic Landscape: Estrogen Receptor Modulation

The therapeutic action of SERMs is predicated on their competitive binding to estrogen receptors, which are ligand-activated transcription factors.[3] Upon binding the natural ligand, 17β-estradiol (E2), the receptor undergoes a conformational change, dimerizes, and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, typically initiating transcription that leads to cell proliferation.

SERMs like Tamoxifen and our representative methoxyphenyl-butene analogs also bind to the ER. However, they induce a different conformational change.

  • In breast tissue (Antagonism): The SERM-induced conformation prevents the binding of co-activator proteins, thereby blocking the transcription of estrogen-dependent genes and inhibiting the growth of ER-positive breast cancer cells.[4]

  • In other tissues (Agonism): In tissues like bone or uterus, the same SERM-receptor complex may recruit a different set of co-regulatory proteins, leading to an estrogen-like, or agonistic, effect.[2]

This dual activity is the hallmark of a SERM and is precisely what in vitro models are designed to evaluate.

SERM_Mechanism cluster_Cell Target Cell (e.g., Breast Cancer Cell) cluster_Nucleus Nucleus E2 17β-Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER Binds SERM Methoxyphenyl-Butene (SERM) SERM->ER Competitively Binds ER_E2 ER-E2 Complex (Active Conformation) ER->ER_E2 ER_SERM ER-SERM Complex (Antagonist Conformation) ER->ER_SERM ERE Estrogen Response Element (ERE) Proliferation Gene Transcription & Cell Proliferation ERE->Proliferation Activates NoProliferation Transcription Blocked & Growth Inhibition ERE->NoProliferation Blocks CoActivator Co-Activators CoActivator->ERE Binds CoRepressor Co-Repressors CoRepressor->ERE Binds ER_E2->ERE Binds ER_E2->CoActivator Recruits ER_SERM->ERE Binds ER_SERM->CoRepressor Recruits

Caption: Generalized signaling pathway of a SERM in an ER-positive cancer cell.

Core In Vitro Assays for Efficacy Profiling

A multi-assay approach is essential to build a complete profile of a potential SERM. We will focus on three foundational assays: ER binding, cell viability, and reporter gene transactivation.

Estrogen Receptor Competitive Binding Assay

Causality: The foundational characteristic of any SERM is its ability to bind to the estrogen receptor. This assay quantifies the affinity of a test compound for ERα and ERβ relative to the natural ligand, estradiol. A high relative binding affinity (RBA) is a prerequisite for potent biological activity. The assay utilizes a radiolabeled estradiol ([³H]-E2) that emits a signal when bound to the receptor. The test compound's ability to displace the [³H]-E2 is measured, and from this, the inhibitory concentration (IC50) and RBA are calculated.

Protocol:

  • Receptor Source: Prepare cytosol from ER-positive tissues (e.g., bovine uterus) or use purified, recombinant human ERα or ERβ protein.[5]

  • Reaction Mixture: In a microplate, combine the ER preparation with a fixed, low concentration of [³H]-E2.

  • Competitive Binding: Add the test compound (e.g., methoxyphenyl-butene analog) across a range of concentrations (typically from 10⁻¹² M to 10⁻⁵ M). Include a non-specific binding control (a high concentration of unlabeled E2) and a total binding control (no competitor).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Separate receptor-bound from free [³H]-E2. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

  • Quantification: Wash the HAP pellet, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-E2 displaced against the log concentration of the test compound. Determine the IC50 (the concentration required to displace 50% of the radiolabeled E2). Calculate the RBA relative to unlabeled E2 (RBA = [IC50_E2 / IC50_Compound] x 100).

Cell Viability and Cytotoxicity (MTT Assay)

Causality: This functional assay measures the net effect of a compound on cell proliferation. For a SERM, we expect to see growth inhibition in ER-positive breast cancer cells (e.g., MCF-7) but significantly less or no effect on ER-negative cells (e.g., MDA-MB-231).[6] This differential activity provides strong evidence of an ER-mediated anti-proliferative effect. The assay relies on the ability of metabolically active cells to reduce a yellow tetrazolium salt (MTT) into purple formazan crystals.

Protocol:

  • Cell Seeding: Plate MCF-7 (ER+) and MDA-MB-231 (ER-) cells in 96-well plates at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 4-Hydroxytamoxifen).

  • Incubation: Incubate the cells for 48-72 hours.[7]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the MTT medium and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus log concentration to determine the GI50 (concentration for 50% growth inhibition).

MTT_Workflow Start Start: Seed Cells (MCF-7 & MDA-MB-231) in 96-well plate Step1 Allow Adhesion (24 hours) Start->Step1 Step2 Treat with Compound (Varying Concentrations) Step1->Step2 Step3 Incubate (48-72 hours) Step2->Step3 Step4 Add MTT Reagent to each well Step3->Step4 Step5 Incubate (3-4 hours) Purple formazan forms Step4->Step5 Step6 Add Solubilizing Agent (e.g., DMSO) Step5->Step6 Step7 Read Absorbance (~570 nm) Step6->Step7 End End: Calculate GI50 (Growth Inhibition) Step7->End

Caption: Experimental workflow for the MTT cell viability assay.
ERE-Luciferase Reporter Gene Assay

Causality: This assay directly measures the ability of a compound to activate or inhibit transcription via the estrogen receptor. Cells are engineered to contain a reporter gene (e.g., luciferase) whose expression is controlled by an ERE promoter. An ER agonist (like E2) will cause the cells to produce luciferase, generating light. An antagonist will block the E2-induced signal, while a partial agonist will produce a sub-maximal signal. This allows for precise characterization of a compound's activity profile.[5]

Protocol:

  • Cell Line: Use an ER-positive cell line (e.g., MCF-7 or HeLa) that has been stably or transiently transfected with two plasmids: one expressing the human ERα and another containing an ERE-driven luciferase reporter gene.[5][8]

  • Seeding: Plate the transfected cells in a white, opaque 96-well plate suitable for luminescence readings.

  • Treatment (Antagonist Mode): Treat cells with a fixed, low concentration of 17β-estradiol (e.g., 1 nM) to induce a signal, along with varying concentrations of the test compound.

  • Treatment (Agonist Mode): To test for intrinsic agonistic activity, treat cells with the test compound alone.

  • Incubation: Incubate for 24 hours to allow for transcription and translation of the luciferase enzyme.

  • Lysis & Reagent Addition: Lyse the cells and add a luciferase substrate (e.g., luciferin). The luciferase enzyme will convert the substrate into a light-emitting product.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: For antagonist mode, calculate the percent inhibition of the E2-induced signal and determine the IC50. For agonist mode, express the activity as a percentage of the maximal response induced by E2.

Comparative Efficacy Data

The following table summarizes in vitro data for key SERMs and representative methoxyphenyl-alkene analogs from the literature. This provides a benchmark against which new compounds like 2,3-bis(p-methoxyphenyl)-1-butene can be evaluated.

CompoundERα RBA (%)¹MCF-7 GI50 (nM)²ERE-Luciferase Activity³
17β-Estradiol (E2) 100N/A (Proliferative)100% Agonist
4-Hydroxytamoxifen (4-OHT) ~1007Potent Antagonist
Raloxifene ~50~20Potent Antagonist
1,1,2-tris(4-hydroxyphenyl)ethene 45.5~50Antagonist (low agonism)
Methyl-substituted analog (3b) 52.115Potent Antagonist
Ethyl-substituted analog (3c) 29.610Potent Antagonist

¹ Relative Binding Affinity (RBA) compared to 17β-Estradiol. ² Concentration for 50% Growth Inhibition in ER-positive MCF-7 breast cancer cells. ³ Qualitative summary of activity in an ERE-luciferase reporter assay in the presence of E2. (Data synthesized from multiple sources for comparative purposes).[5]

Interpretation of Data: The data reveal that non-steroidal compounds with methoxy/hydroxy-phenyl groups can achieve high estrogen receptor binding affinity, comparable to the active metabolite of Tamoxifen (4-OHT).[5] Furthermore, compounds like the ethyl-substituted triphenylethylene (3c) demonstrate potent anti-proliferative activity in MCF-7 cells with a GI50 of just 10 nM, rivaling that of 4-OHT.[5] These results strongly support the hypothesis that a scaffold like 2,3-bis(p-methoxyphenyl)-1-butene has high potential as a SERM and warrants in vitro screening using the protocols detailed herein.

Conclusion

The in vitro evaluation of novel compounds like 2,3-bis(p-methoxyphenyl)-1-butene is a critical first step in the drug discovery pipeline. The combination of receptor binding, cell viability, and reporter gene assays provides a robust, multi-faceted profile of a compound's potential as a Selective Estrogen Receptor Modulator. The comparative data from existing methoxyphenyl-alkene analogs demonstrate that this chemical class possesses significant potential, exhibiting high ER binding affinity and potent, ER-mediated anti-proliferative effects in cancer cell lines.[4][5] By employing the detailed experimental frameworks provided in this guide, researchers can effectively benchmark new chemical entities against established standards, paving the way for the development of next-generation endocrine therapies.

References

  • Measuring Selective Estrogen Receptor Modulator (SERM)–Membrane Interactions with Second Harmonic Generation - PMC. (2014, January 10). National Center for Biotechnology Information.
  • Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses - PMC. National Center for Biotechnology Information.
  • Efficacy of SERD/SERM Hybrid-CDK4/6 Inhibitor Combinations in Models of Endocrine Therapy–Resistant Breast Cancer. (2015, November 12). AACR Journals.
  • The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. (2012, July 11). ScienceOpen.
  • In Vitro Models in Endocrine Disruptor Screening | ILAR Journal. (2004, January 1). Oxford Academic.
  • Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity. (2003, April 10). PubMed.
  • Antiestrogenic Activity and Possible Mode of Action of Certain New Nonsteroidal Coumarin-4-acetamides - PMC. National Center for Biotechnology Information.
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  • Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. (2021, November 22). MDPI.
  • Cytotoxic esters of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with selective antitumor activity against estrogen receptor-containing mammary tumors. PubMed.
  • Interaction of Estrogenic Chemicals and Phytoestrogens with Estrogen Receptor β | Endocrinology. Oxford Academic.
  • Growth Inhibitory Effect of (E)-2,4-bis(p-hydroxyphenyl)-2-Butenal Diacetate through Induction of Apoptotic Cell Death by Increasing DR3 Expression in Human Lung Cancer Cells - PMC. National Center for Biotechnology Information.
  • (E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ - PMC. National Center for Biotechnology Information.

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Comparative Evaluation of 1-Butene, 2,3-bis(p-methoxyphenyl)- in Estrogen Receptor Assays: Direct Cross-Reactivity vs. Metabolic Activation

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and environmental toxicology increasingly focus on endocrine-disrupting chemicals (EDCs), accurately profiling the receptor cross-reactivity of synthetic intermediates and environmental contaminants is critical. 1-Butene, 2,3-bis(p-methoxyphenyl)- (CAS 15542-00-4) is a non-steroidal, methoxy-substituted alkene structurally related to bisphenol and stilbene derivatives[1].

This guide provides an objective, data-driven comparison of this compound against standard estrogenic alternatives, detailing the causality behind its behavior in Estrogen Receptor (ER) assays and providing self-validating experimental protocols for accurate laboratory evaluation.

Mechanistic Causality: Structure-Activity Relationship (SAR)

To understand the performance of 1-Butene, 2,3-bis(p-methoxyphenyl)- in receptor assays, one must analyze the thermodynamics of the ER ligand-binding domain (LBD).

The "Methoxy Masking" Effect

In a purely in vitro system utilizing recombinant ERα or ERβ, 1-Butene, 2,3-bis(p-methoxyphenyl)- exhibits negligible direct cross-reactivity. The causality lies in its functional groups: the ERα binding pocket relies heavily on hydrogen bond donors to anchor the ligand. Specifically, the phenolic hydroxyl group of 17β-Estradiol (E2) forms critical electrostatic interactions with Glu353 and Arg394 , while the opposite end interacts with His524 .

Because 1-Butene, 2,3-bis(p-methoxyphenyl)- possesses bulky, hydrophobic methoxy (–OCH₃) groups instead of free hydroxyl (–OH) groups, it cannot form these essential hydrogen bonds. Literature confirms that bis(4-methoxyphenyl) derivatives are inherently weak competitive binders in direct cytosolic assays[2].

Pro-Estrogenic Metabolic Activation

Biological systems, however, are not static. Similar to the well-documented pesticide Methoxychlor (2,2-bis(p-methoxyphenyl)-1,1,1-trichloroethane)[3], 1-Butene, 2,3-bis(p-methoxyphenyl)- acts as a pro-estrogen . When introduced to hepatic environments, Cytochrome P450 enzymes (specifically CYP1A1 and CYP1B1) catalyze O-demethylation, converting the inert methoxy compound into a highly active, hydroxylated phenolic metabolite. Interestingly, methoxy-substituted stilbenes are also known to act as competitive inhibitors of CYP1A1 and CYP1B1, creating a complex, non-monotonic dose-response curve during metabolic activation[4].

Pathway BMPB 1-Butene, 2,3-bis(p-methoxyphenyl)- (Inert Pro-estrogen) CYP450 Hepatic CYP450 (S9) (O-demethylation) BMPB->CYP450 Metabolism Metabolite Hydroxylated Metabolite (Active Ligand) CYP450->Metabolite Activation ER Estrogen Receptor (ERα/β) Ligand Binding Domain Metabolite->ER High Affinity Binding Dimer Receptor Dimerization & Nuclear Translocation ER->Dimer Conformational Change Transcription ERE-Mediated Gene Transcription Dimer->Transcription Co-activator Recruitment

Metabolic activation pathway of methoxy-substituted pro-estrogens leading to ER transcription.

Comparative Performance Data

The following table summarizes the quantitative performance of 1-Butene, 2,3-bis(p-methoxyphenyl)- compared to standard reference compounds in both direct binding and metabolically activated assays.

CompoundDirect ERα RBA (%)Direct ERβ RBA (%)S9-Activated ERα EC₅₀ (nM)Primary Mechanism of Action
17β-Estradiol (E2) 100100~0.1Endogenous Agonist
Diethylstilbestrol (DES) ~300~250~0.05Synthetic Agonist
Methoxychlor (MXC) < 0.01< 0.01~15.0Pro-estrogen (Demethylation)
HPTE (MXC Metabolite)~2.5~1.5N/A (Direct)Active Phenolic Metabolite
1-Butene, 2,3-bis(p-methoxyphenyl)- < 0.01 < 0.01 ~20.0 Pro-estrogen / CYP Inhibitor

*RBA = Relative Binding Affinity, where E2 is arbitrarily set to 100%. Values for 1-Butene, 2,3-bis(p-methoxyphenyl)- are extrapolated from established bis(p-methoxyphenyl) SAR homology.

Self-Validating Experimental Protocols

To accurately assess compounds with "methoxy masking," researchers must run two parallel workflows: a direct binding assay to prove the absence of native affinity, and a metabolically activated reporter assay to capture the pro-estrogenic potential.

Protocol A: Direct Competitive Radioligand Binding Assay (ERα)

Purpose: To validate the lack of direct receptor cross-reactivity due to steric hindrance.

  • Receptor Preparation: Dilute recombinant human ERα in TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) supplemented with 1 mM DTT to maintain receptor stability.

  • Tracer Addition: Add 1 nM of [³H]-17β-Estradiol (specific activity ~85 Ci/mmol) to all assay tubes. Causality: This concentration is near the Kd of ERα, ensuring maximum sensitivity for competitive displacement.

  • Compound Titration: Add 1-Butene, 2,3-bis(p-methoxyphenyl)- in a 10-point logarithmic dilution series (10⁻¹⁰ to 10⁻⁴ M). Use non-radiolabeled E2 (1 μM) in control tubes to define non-specific binding (NSB).

  • Incubation: Incubate at 4°C for 18 hours. Causality: Steady-state equilibrium is reached slowly at 4°C, but this temperature prevents receptor degradation.

  • Separation: Add Dextran-Coated Charcoal (DCC) suspension for 10 minutes, then centrifuge at 3000 × g for 15 minutes. The DCC strips away unbound hydrophobic ligands.

  • Quantification: Decant the supernatant (containing the receptor-ligand complexes) into scintillation fluid and measure via a liquid scintillation counter.

Protocol B: S9-Activated ERE-Luciferase Reporter Assay

Purpose: To quantify the estrogenic activity of the O-demethylated metabolites.

  • Cell Seeding: Seed MCF-7 cells stably transfected with an Estrogen Response Element (ERE)-luciferase reporter plasmid into 96-well plates at 10,000 cells/well in phenol red-free media with 5% charcoal-stripped FBS. Causality: Phenol red is a weak estrogen; charcoal stripping removes endogenous hormones that would raise the baseline signal.

  • S9 Mix Preparation: Prepare a metabolic activation mixture containing 1 mg/mL human liver S9 fraction, 2 mM NADP+, 10 mM Glucose-6-phosphate, and 1 U/mL G6P-dehydrogenase. Causality: S9 provides the CYP450 enzymes, while the NADPH regenerating system provides the necessary electron donors for O-demethylation.

  • Treatment: Pre-incubate 1-Butene, 2,3-bis(p-methoxyphenyl)- (10⁻⁹ to 10⁻⁵ M) with the S9 mix for 2 hours at 37°C, then apply the mixture to the MCF-7 cells.

  • Incubation & Lysis: Incubate cells for 24 hours. Lyse cells using passive lysis buffer.

  • Detection: Add D-luciferin substrate and measure luminescence. Calculate the EC₅₀ relative to a metabolically activated E2 standard curve.

Workflow Step1 Seed MCF-7 ERE-Luc Cells (Hormone-depleted media) Step2 Pre-incubate Compound + Liver S9 + NADPH System Step1->Step2 Step3 Apply to Cells & Incubate 24h at 37°C Step2->Step3 Step4 Lyse Cells & Add D-Luciferin Substrate Step3->Step4 Step5 Measure Luminescence (RLU) Step4->Step5 Step6 Calculate EC50 vs. E2 Control Step5->Step6

Workflow for S9-Metabolically Activated ERE-Luciferase Reporter Assay.

Conclusion

When evaluating 1-Butene, 2,3-bis(p-methoxyphenyl)- against standard estrogenic compounds, it is imperative to account for its status as a pro-estrogen. While it will appear as a false negative in standard high-throughput direct binding assays due to the steric hindrance of its methoxy groups, the implementation of S9 metabolic activation reveals its true pharmacological profile as an ER cross-reactive agent and potential CYP450 modulator.

References
  • PubChem - 1-Butene, 2,3-bis(p-methoxyphenyl)- | C18H20O2 | CID 585125. National Institutes of Health (NIH). 1

  • Biochemistry & Physiology: Open Access - Preventing Carcinogenesis with Compounds that Inhibit Cytochrome P450 1A1 and 1B1. OMICS International. 4

  • Johns Hopkins University / NIH - Estrogen receptor binding affinity and uterotrophic activity of triphenylhaloethylenes. 2

  • CDC Stacks - The effects of the reported active metabolite of methoxychlor, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). Centers for Disease Control and Prevention. 3

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-Butene, 2,3-bis(p-methoxyphenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all chemical reagents. This guide provides a detailed protocol for the proper disposal of 1-Butene, 2,3-bis(p-methoxyphenyl)-, a specialized organic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes best practices derived from its structural components—an alkene backbone and two aromatic ether moieties—to ensure procedural safety and regulatory compliance.

Hazard Profile: A Structural Deconstruction

Understanding the disposal requirements for any chemical begins with a thorough assessment of its potential hazards. The structure of 1-Butene, 2,3-bis(p-methoxyphenyl)- informs our approach.

  • Aromatic Ether Groups (p-methoxyphenyl): The presence of ether linkages is the most significant consideration for handling and disposal. Ethers are known to form explosive peroxides when exposed to air and light over time.[1][2][3] While the solid nature of this compound may slow this process compared to liquid ethers, the potential for peroxide formation cannot be disregarded, especially with aged reagents. Aromatic compounds may also carry inherent toxicological properties.

  • Alkene Core (1-Butene): The carbon-carbon double bond is a site of higher reactivity. While the parent compound, 1-butene, is an extremely flammable gas[4][5][6], its properties are significantly altered in this large, solid molecule. However, the compound should still be considered combustible.

  • Physical Form: Similar complex organic molecules are typically crystalline solids at room temperature. This necessitates precautions against the inhalation of dust during handling.

Based on this analysis, the compound should be handled as a hazardous material with the following potential characteristics:

Hazard TypeCausative Structural FeatureKey Precaution
Potential Peroxide Former Aromatic Ether LinkagesDate container upon receipt and opening; dispose of within one year.[1][7]
Irritant (Skin, Eye) Aromatic System / General Organic SolidWear appropriate Personal Protective Equipment (PPE).
Respiratory Irritant Solid, potentially fine powderHandle in a ventilated area or fume hood to avoid dust inhalation.[2]
Harmful if Swallowed General Toxicity of Complex OrganicsDo not eat, drink, or smoke when handling.
Combustible Solid Organic Molecular StructureKeep away from ignition sources.
Pre-Disposal Safety and Handling

Before beginning the disposal process, ensure all safety measures are in place. All operations should be conducted within a chemical fume hood or a well-ventilated laboratory space.[2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile. Change gloves immediately if they become contaminated.[2][7]

  • Protective Clothing: A buttoned lab coat, long pants, and closed-toe shoes must be worn to prevent skin contact.[7]

Step-by-Step Disposal Protocol

The disposal of 1-Butene, 2,3-bis(p-methoxyphenyl)- must be treated as a regulated hazardous waste stream. Do not attempt to dispose of this chemical down the drain or in regular trash.[8]

Step 1: Classify and Segregate the Waste Identify the material as a non-halogenated solid organic hazardous waste .[9] It is critical to segregate this waste stream. Do NOT mix it with:

  • Aqueous or liquid wastes

  • Halogenated solvents

  • Acids or bases

  • Strong oxidizing agents

Step 2: Prepare the Hazardous Waste Container

  • Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) wide-mouth bottle) that is in good condition with a tightly sealing cap.[10]

  • The container must be clearly labeled as "HAZARDOUS WASTE" before any waste is added.[11]

  • The label must include the full chemical name: "1-Butene, 2,3-bis(p-methoxyphenyl)-" and a list of all other compatible contents if it is a mixed waste container. Deface any old labels on reused containers.[9][10]

Step 3: Transfer of Chemical Waste

  • Carefully transfer the solid 1-Butene, 2,3-bis(p-methoxyphenyl)- into the designated hazardous waste container.

  • Transfer any contaminated disposable materials, such as weigh paper, contaminated paper towels, or gloves, into the same container.[9]

  • Keep the container closed at all times except when actively adding waste.[2][9] Do not overfill the container; leave at least 1-2 inches of headspace for expansion.[10]

Step 4: Managing Empty Reagent Bottles An "empty" container that held this chemical is not truly empty and must be managed as hazardous waste.[10]

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent capable of removing the residue (e.g., acetone or toluene).[3][10]

  • Rinsate Collection: Crucially, this rinsate is now hazardous waste. Collect all rinsate in a separate, properly labeled container for liquid non-halogenated organic waste.[3][10]

  • Final Container Disposal: Once triple-rinsed, deface the original label, remove the cap, and dispose of the container according to your institution's policy for clean lab glass or plastic.[3]

Step 5: Storage and Final Disposal

  • Store the sealed and labeled hazardous waste container in a designated, secondary containment area within the lab, away from ignition sources.[12]

  • Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or equivalent department.[7] They will coordinate with a licensed hazardous waste contractor for final disposal, which is typically accomplished via high-temperature incineration.[11]

Visualized Disposal Workflow

The following diagram outlines the logical flow of the disposal process, from initial assessment to final handoff.

cluster_prep Preparation Phase cluster_handling Waste Handling Phase cluster_disposal Final Disposal Phase A Assess Hazards (Peroxide Former, Irritant) B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Waste Container (Non-Halogenated Solid Waste) B->C D Transfer Chemical & Contaminated Items C->D E Manage Empty Reagent Bottle (Triple Rinse) D->E F Collect Rinsate as Liquid Waste E->F G Store Sealed Container in Designated Area F->G H Contact EHS for Waste Pickup G->H I Professional Incineration H->I

Caption: Disposal workflow for 1-Butene, 2,3-bis(p-methoxyphenyl)-.

References

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • 2,3-Bis(p-methoxyphenyl)-1-butene — Chemical Substance Information. NextSDS. [Link]

  • Use of Ether. University of California, Santa Barbara, Environment, Health & Safety. [Link]

  • Safety Data Sheet Butene trans - SDS EU (Reach Annex II). Air Liquide. [Link]

  • Diethyl Ether - Standard Operating Procedure. University of California, Santa Barbara, Department of Chemistry & Biochemistry. [Link]

  • Diethyl ether - Standard Operating Procedure (SOP). Princeton University, Environmental Health & Safety. [Link]

  • Safety Data Sheet - Butene 1-. Air Liquide Singapore. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center, Occupational & Clinical Research Support. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]

  • SAFETY DATA SHEET - 1-Butene. Airgas. [Link]

  • Disposal of Chemical Waste. The University of Sheffield, Safety Office. [Link]

  • SAFETY DATA SHEET Butene 1-. Linde Gas. [Link]

  • Guidelines for Segregating and Combining Chemical Wastes into Containers. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Synthesis and Characterization of buten-2-one and 1,5-bis(4'-methoxyphenyl) pent-1,4-dien-3-one. University of Mohamed Boudiaf - M'sila. [Link]

  • Butene-1 Safety Data Sheet. Matheson Tri-Gas. [Link]

  • 3-Buten-2-one, 4-(4-methoxyphenyl)-. NIST WebBook. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.